Triamcinolone acetonide-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-deuterio-2-hydroxyacetyl)-12-fluoro-11-hydroxy-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,12D/t12?,15-,16-,17-,19+,21-,22-,23-,24+ |
InChI Key |
YNDXUCZADRHECN-UJSLXJIRSA-N |
Isomeric SMILES |
[2H]C(C(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triamcinolone Acetonide-d7
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Triamcinolone (B434) acetonide-d7, a deuterated internal standard crucial for the accurate quantification of Triamcinolone acetonide in various analytical applications. This document details a proposed synthetic pathway, outlines key characterization methodologies, and presents expected analytical data in a structured format.
Introduction
Triamcinolone acetonide is a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] In pharmacokinetic and metabolic studies, as well as in clinical and forensic toxicology, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification using mass spectrometry-based methods. Triamcinolone acetonide-d7 (C₂₄H₂₄D₇FO₆, Molecular Weight: 441.5 g/mol ) serves as an ideal internal standard for this purpose, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).[2][3][4][5] This guide provides a technical framework for its synthesis and rigorous characterization.
The deuterium (B1214612) atoms in this compound are strategically placed on the two methyl groups of the acetonide moiety and at the C21 position, providing a stable isotopic label with a significant mass shift from the parent compound.
Proposed Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to start from Triamcinolone. The key transformation is the introduction of the deuterated acetonide group and a deuterium atom at the C21 position. A plausible two-step process is outlined below.
Caption: Proposed synthesis of this compound from Triamcinolone.
Experimental Protocol (Proposed)
Step 1: Synthesis of Triamcinolone acetonide-d6
-
Reaction Setup: In a round-bottom flask, suspend Triamcinolone in a mixture of acetone-d6 and an aprotic solvent such as dichloromethane.
-
Acid Catalysis: Cool the suspension in an ice bath and add a catalytic amount of a strong acid, such as perchloric acid, dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a mild base, such as sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, Triamcinolone acetonide-d6, can be purified by recrystallization or column chromatography.
Step 2: Deuterium Exchange at C21 to yield this compound
-
Solvent Exchange: Dissolve the purified Triamcinolone acetonide-d6 in a deuterated protic solvent, such as methanol-d4 (B120146) or D₂O, containing a catalytic amount of a base (e.g., sodium deuteroxide).
-
Exchange Reaction: Stir the solution at room temperature to facilitate the exchange of the proton at the C21 position with deuterium. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the corresponding proton signal.
-
Isolation: After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Final Purification: Wash the organic extract, dry, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.
Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A multi-technique approach is recommended.
Characterization Workflow
The following workflow outlines the key steps in the characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and assessing the extent of deuteration.
-
¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the methyl protons of the acetonide group and the proton at the C21 position. The remaining signals should be consistent with the Triamcinolone acetonide backbone.
-
¹³C NMR: The carbon-13 NMR spectrum will confirm the presence of all carbon atoms in the molecule. The signals for the deuterated methyl carbons of the acetonide will appear as multiplets due to C-D coupling, and their chemical shifts will be slightly upfield compared to the unlabeled compound.
-
¹⁹F NMR: The fluorine-19 NMR spectrum should show a single signal corresponding to the fluorine atom at the C9 position, confirming its presence and chemical environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Unlabeled ¹H Chemical Shift (ppm) | Expected ¹H Signal for d7 | Unlabeled ¹³C Chemical Shift (ppm) | Expected ¹³C Signal for d7 |
| Acetonide CH₃ | ~1.3-1.5 | Absent | ~25, 27 | Multiplet, slightly upfield |
| C21-H | ~4.2-4.8 | Absent | ~68 | Signal intensity reduced |
| Steroid Backbone | Various | Present | Various | Present |
Note: The predicted chemical shifts are based on data for the unlabeled compound and may vary slightly.[14][15]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₂₄H₂₄D₇FO₆. This confirms the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal the fragmentation pattern. The fragmentation of the deuterated compound is expected to be similar to that of the unlabeled compound, but with mass shifts in the fragments containing the deuterium labels.[16] This can be used to confirm the location of the deuterium atoms.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₂₄D₇FO₆ |
| Calculated Exact Mass | 441.2532 |
| Observed [M+H]⁺ (HRMS) | ~442.2605 |
| Key MS/MS Fragments | [M+H - H₂O]⁺, [M+H - HF]⁺, [M+H - Acetone-d6]⁺ |
Note: The predicted m/z values are based on the unlabeled compound's fragmentation and will need to be confirmed experimentally.[17]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical purity of the synthesized this compound.
Experimental Protocol (Representative)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 240 nm.
-
Injection Volume: 10 µL.
-
Expected Outcome: A single major peak corresponding to this compound, with a purity of ≥98% as determined by peak area percentage. The retention time should be very similar to that of the unlabeled Triamcinolone acetonide.
Table 3: Representative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | ~5-7 | ≥98 |
| Impurities | Various | <2 |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for obtaining this valuable internal standard. The detailed characterization workflow, employing NMR, MS, and HPLC, ensures the production of a high-quality, well-characterized material suitable for demanding analytical applications in research and drug development. The provided tables of expected data serve as a valuable reference for researchers undertaking the synthesis and analysis of this important isotopically labeled compound.
References
- 1. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. recentscientific.com [recentscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. turkjps.org [turkjps.org]
- 9. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Triamcinolone Acetonide [webbook.nist.gov]
- 13. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Triamcinolone acetonide(76-25-5) 13C NMR [m.chemicalbook.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. japsonline.com [japsonline.com]
An In-Depth Technical Guide on the In Vitro Mechanism of Action of Triamcinolone Acetonide-d7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triamcinolone (B434) acetonide is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties.[1][2] Its deuterated form, triamcinolone acetonide-d7, serves as an internal standard in analytical chemistry for the quantification of the parent compound. The biological mechanism of action of this compound is identical to that of triamcinolone acetonide. This guide elucidates the core in vitro mechanisms, focusing on receptor binding, genomic and non-genomic pathways of signal transduction, and the subsequent effects on inflammatory mediators. Detailed experimental protocols and quantitative data from key studies are provided to facilitate research and development.
Core Mechanism of Action: Glucocorticoid Receptor Binding
The primary mechanism of action of triamcinolone acetonide involves its interaction with the glucocorticoid receptor (GR).[1][3] As a lipophilic molecule, it passively diffuses across the cell membrane and binds with high affinity to the cytosolic GR, which is part of a multiprotein complex.[3] This binding event initiates a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[3]
Structural analyses have shown that modifications, such as the 16,17-acetonide moiety in triamcinolone acetonide, enhance the affinity and stability of the ligand-GR complex compared to other glucocorticoids like dexamethasone.[4] This increased stability is attributed to more extensive intramolecular contacts within the ligand-binding domain.[4]
A common method to assess the binding affinity of compounds to the GR is a competitive binding assay using a fluorescently labeled glucocorticoid.
-
Objective: To determine the relative affinity of a test compound for the human Glucocorticoid Receptor.
-
Principle: The assay measures the displacement of a fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red) from the GR by a competitor test compound. A decrease in fluorescence polarization indicates effective competition.[5]
-
Materials:
-
Human Glucocorticoid Receptor (GR)
-
Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
Test compound (Triamcinolone Acetonide)
-
Microplate reader capable of fluorescence polarization measurements
-
-
Procedure (Adapted from Thermo Fisher Scientific Protocol): [5]
-
Prepare a complete GR screening buffer containing DTT.
-
Create serial dilutions of the test compound in the screening buffer.
-
In a microwell plate, add the fluorescent glucocorticoid ligand to the wells containing the test compound dilutions.
-
Add the GR to the wells and mix thoroughly.
-
Include positive (no competitor) and negative (no GR) controls.
-
Incubate the plate in the dark at room temperature for 2-4 hours.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: The shift in polarization values is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the fluorescent ligand), which is indicative of the compound's binding affinity.
Genomic Mechanism: Regulation of Gene Expression
The nuclear triamcinolone acetonide-GR complex acts as a ligand-activated transcription factor.[4] It can influence gene expression in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (annexin-1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
-
Transrepression: The complex can also repress the transcription of pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of pro-inflammatory cytokines, enzymes, and adhesion molecules.
Genomic signaling pathway of Triamcinolone Acetonide.
Non-Genomic Mechanisms
In addition to the slower, gene-mediated genomic effects, triamcinolone acetonide can exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound GRs or through direct interactions with other cellular proteins. These effects can include the rapid suppression of immune cell migration and the stabilization of cellular membranes, which prevents the release of damaging enzymes.[3]
In Vitro Effects on Inflammatory Mediators
Triamcinolone acetonide has been shown to modulate the production of various cytokines and other inflammatory molecules in vitro.
Studies have demonstrated that triamcinolone acetonide significantly reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in various cell types, including human lung fibroblasts and cells derived from lateral elbow epicondylitis tissue.[6][7]
| Cell Type | Cytokine | Triamcinolone Acetonide Concentration | Incubation Time | % Inhibition / Effect | Reference |
| Lateral Elbow Epicondylitis Cells | IL-6 | 1, 10, 100 µM | 48, 72, 96 h | Significant decrease | [6] |
| Lateral Elbow Epicondylitis Cells | IL-8 | 1, 10, 100 µM | 12, 48, 72, 96 h | Significant decrease | [6] |
| Human Lung Fibroblasts | IL-6 | 10⁻⁸, 10⁻⁷ M | - | Significant decrease | [7] |
| Human Lung Fibroblasts | IL-8 | 10⁻⁸, 10⁻⁷ M | - | Significant decrease | [7] |
-
Objective: To quantify the effect of triamcinolone acetonide on the production of specific cytokines by cultured cells.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in the cell culture supernatant.
-
Materials:
-
Primary cells or cell line of interest
-
Cell culture medium and supplements
-
Triamcinolone acetonide
-
96-well culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)
-
Microplate reader
-
-
Procedure (Adapted from Carmo et al., 2022): [6]
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of triamcinolone acetonide (e.g., 1, 10, 100 µM) in triplicate. Include an untreated control group.
-
Incubate the plates for desired time points (e.g., 6, 12, 24, 48, 72, 96 hours).
-
At each time point, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to determine the concentration of the secreted cytokine.
-
-
Data Analysis: Compare the cytokine concentrations in the treated groups to the control group to determine the inhibitory effect of triamcinolone acetonide.
Workflow for an in vitro cytokine inhibition study.
Inhibition of the NF-κB Pathway
A crucial aspect of the anti-inflammatory action of triamcinolone acetonide is the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[8] Glucocorticoids, including triamcinolone acetonide, can interfere with this pathway, thereby suppressing inflammation.
-
Objective: To measure the inhibitory effect of triamcinolone acetonide on NF-κB activation.
-
Principle: A cell line is engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the production of luciferase, which can be quantified by measuring light emission.
-
Materials:
-
A cell line stably expressing an NF-κB luciferase reporter (e.g., C2C12 muscle cells).[8]
-
Cell culture medium and supplements.
-
An NF-κB activator (e.g., TNF-α).
-
Triamcinolone acetonide.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure (Adapted from a general protocol for NF-κB inhibitors): [8][9]
-
Seed the reporter cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of triamcinolone acetonide for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.
-
Incubate for a period sufficient to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Compare the luciferase activity in the treated, stimulated cells to the stimulated control cells to determine the percent inhibition of NF-κB activation.
Conclusion
The in vitro mechanism of action of triamcinolone acetonide is multifaceted, initiated by its high-affinity binding to the glucocorticoid receptor. This leads to both genomic and non-genomic effects that collectively suppress inflammation. The primary genomic actions involve the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, largely through the inhibition of key transcription factors like NF-κB. These molecular events translate into a measurable reduction in the production of inflammatory mediators, such as IL-6 and IL-8. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of glucocorticoid-based therapies.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Triamcinolone Acetonide-d7 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Triamcinolone (B434) acetonide-d7. This deuterated analog of the potent synthetic corticosteroid, Triamcinolone acetonide, serves as an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.
Commercial Suppliers and Product Specifications
Triamcinolone acetonide-d7 is available from several reputable suppliers catering to the research community. The following tables summarize the key product specifications from a selection of these vendors to facilitate easy comparison.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number |
| Cayman Chemical | This compound | CAY25236 |
| Acanthus Research | This compound | TCN-16-001 |
| Allmpus | TRIAMCINOLONE ACETONIDE D7 | ALL-TACT-24 |
| Pharmaffiliates | This compound (major) | PA STI 084252 |
| Aquigen Bio Sciences | Triamcinolone Acetonide D7 | AQ-T015834 |
| MedChemExpress | This compound | HY-112343S |
Table 2: Technical Data for this compound
| Specification | Cayman Chemical[1][2] | Acanthus Research[3] | Allmpus[4] | Pharmaffiliates[5] | Aquigen Bio Sciences[6] | MedChemExpress[7] |
| Molecular Formula | C24H24D7FO6 | C24H24D7FO6 | C24H24D7FO6 | C24H24D7FO6 | C24H24D7FO6 | C24H24D7FO6 |
| Molecular Weight | 441.54 g/mol | Not Specified | 441.5 g/mol | 441.54 g/mol | 441.5 g/mol | 441.54 g/mol |
| Purity | ≥99% deuterated forms (d1-d7) | Not Specified | 98% by HPLC | Not Specified | Not Specified | Not Specified |
| Formulation | A solid | Not Specified | Not Specified | Off-White to Light Beige Solid | Not Specified | A solid |
| Storage | -20°C | Not Specified | -20°C under inert atmosphere | 2-8°C Refrigerator | Not Specified | -20°C |
| Solubility | Chloroform: Slightly Soluble; Methanol (B129727): Slightly Soluble | Not Specified | USP Diluent / EP Diluent (MEOH) | Not Specified | Not Specified | Not Specified |
Mechanism of Action: Glucocorticoid Receptor Signaling
Triamcinolone acetonide, the non-deuterated parent compound, exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[8][9][10] This intracellular receptor, upon ligand binding, translocates to the nucleus and acts as a transcription factor.[8][9] The Triamcinolone acetonide-GR complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin-1 (lipocortin-1).[9]
-
Transrepression: The complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The deuteration in this compound does not alter this fundamental mechanism of action, making it an excellent internal standard for studying the pharmacokinetics and pharmacodynamics of its non-deuterated counterpart.
Caption: Glucocorticoid Receptor Signaling Pathway for Triamcinolone Acetonide.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of Triamcinolone acetonide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from various methodologies.[11][12][13][14]
Quantification of Triamcinolone Acetonide in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
Triamcinolone acetonide (analyte)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
N-hexane, HPLC grade
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triamcinolone acetonide and this compound in methanol to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Triamcinolone acetonide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane 4:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triamcinolone acetonide: Precursor ion (e.g., m/z 435.2) -> Product ion (e.g., m/z 397.2).
-
This compound: Precursor ion (e.g., m/z 442.2) -> Product ion (e.g., m/z 404.2).
-
-
Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentration of Triamcinolone acetonide in the QC and unknown samples from the calibration curve.
Caption: Experimental Workflow for LC-MS/MS Quantification.
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Triamcinolone Acetonide D7 | CAS No: NA [aquigenbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 9. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 10. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Triamcinolone acetonide-d7 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for Triamcinolone acetonide-d7. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties and associated hazards, facilitating its safe use in a research and development setting.
Substance Identification
This compound is the deuterated form of Triamcinolone acetonide, a synthetic corticosteroid.[1] It is intended for research use, often as an internal standard for the quantification of Triamcinolone acetonide.[2]
| Property | Value |
| Chemical Name | (6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-6b-fluoro-7-hydroxy-8b-(2-hydroxyacetyl-2-d)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][3]dioxol-4-one |
| Molecular Formula | C₂₄H₂₄D₇FO₆[4][5] |
| Molecular Weight | 441.5 g/mol [4][6] |
| CAS Number | Not Available (N/A) for the deuterated form[4] |
| Synonyms | This compound |
Hazard Identification and Classification
This compound is classified as hazardous. The primary health concerns are reproductive toxicity and organ damage through prolonged or repeated exposure. It is also harmful if swallowed and can cause skin and eye irritation.[7]
GHS Classification Summary [7]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Pictograms:
GHS07 (Exclamation Mark), GHS08 (Health Hazard)
Toxicological Data
The toxicological information for this compound is primarily based on data from its non-deuterated analogue, Triamcinolone acetonide. Occupational exposure to even small amounts may produce physiological effects.
Acute Toxicity Values
| Route | Type | Species | Value |
| Oral | TDLo | Mouse | 90 ml/kg/9D intermittent |
| Subcutaneous | LD50 | Rat | 99 mg/kg |
| Subcutaneous | LD50 | Mouse | >4 g/kg |
Experimental Protocols
The Safety Data Sheets referenced in this document provide summary toxicological data (as presented above) but do not include detailed experimental methodologies for the cited studies. For complete protocols, researchers should refer to the primary toxicological literature for Triamcinolone acetonide.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the substance.
Handling Precautions:
-
Exposure Avoidance : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8][10][11] Avoid contact with skin, eyes, and clothing.[3]
-
Ventilation : Use only outdoors or in a well-ventilated area.[12] Ensure good ventilation/extraction at the workplace.[9]
-
Hygiene : Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10][12]
-
Dust Formation : Avoid breathing dust.[3] Measures should be taken to prevent dust generation and accumulation.[8]
Storage Conditions:
-
General : Store locked up.[9][10][11] Keep container tightly closed and store in a dry place.[3][8]
-
Temperature : Store in accordance with the information listed on the product insert, which may include refrigeration.[10] One supplier recommends storage at -20°C under an inert atmosphere.[6]
Personal Protective Equipment (PPE) and Emergency Procedures
Personal Protective Equipment:
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[10]
-
Skin Protection : Wear protective gloves and clothing to prevent skin exposure.[10] Nitrile or other impervious gloves are recommended.
-
Respiratory Protection : If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[4] Avoid breathing dust, fumes, or spray.
First Aid Measures:
-
If Swallowed : Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin : Wash with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.[10]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[12]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]
Accidental Release:
-
Wear personal protective equipment.[3]
-
Take up mechanically and place in appropriate containers for disposal.[3]
-
Avoid dust formation.[3]
-
Ensure adequate ventilation.[4]
-
Prevent entry into sewers, surface water, or ground water.[3]
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and the logical relationships of hazard classifications for this compound.
Caption: Relationship between GHS Hazard and Precautionary Statements for this compound.
Caption: General workflow for safely handling this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. kmpharma.in [kmpharma.in]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. allmpus.com [allmpus.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. carlroth.com [carlroth.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.accentuate.io [cdn.accentuate.io]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Solubility Profile of Triamcinolone Acetonide-d7 in Organic Solvents: A Technical Guide
This technical guide provides an in-depth overview of the solubility of Triamcinolone acetonide-d7 in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines relevant experimental methodologies, and illustrates the compound's mechanism of action.
This compound is the deuterated form of Triamcinolone acetonide, a potent synthetic corticosteroid. It is primarily utilized as an internal standard for the quantification of Triamcinolone acetonide in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The isotopic labeling in the d7 variant is not expected to significantly alter its physicochemical properties, including solubility, compared to the non-deuterated parent compound. Therefore, solubility data for Triamcinolone acetonide is a reliable reference for its deuterated analog.
Quantitative and Qualitative Solubility Data
The solubility of Triamcinolone acetonide, and by extension this compound, has been characterized in several common organic solvents. The data ranges from quantitative values to qualitative descriptors. This information is crucial for preparing stock solutions, formulating experimental buffers, and conducting various in vitro and in vivo studies.
Below is a summary of the solubility data compiled from various sources.
| Organic Solvent | Solubility (Quantitative) | Solubility (Qualitative) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[3] | - |
| Dimethylformamide (DMF) | ~20 mg/mL[3] | Freely Soluble[4] |
| Ethanol (B145695) | ~5 mg/mL[3] | Moderately Soluble[5] |
| Methanol | - | Slightly Soluble,[1][4][6][7] Very Soluble in Absolute[5] |
| Acetone | - | Sparingly Soluble,[4][6] Moderately Soluble[5] |
| Chloroform | - | Slightly Soluble,[1] Moderately Soluble[5] |
| 1,4-Dioxane | - | Sparingly Soluble[4][6] |
| Diethyl Ether | - | Practically Insoluble[4][6] |
Note: The qualitative terms are based on pharmacopeial definitions. For instance, "sparingly soluble" typically implies a solubility range of 1 part solute in 30-100 parts solvent, while "slightly soluble" is in the range of 100-1000 parts solvent.
Triamcinolone acetonide is generally described as a white, crystalline solid and is practically insoluble in water.[4][5][6][7] For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO before diluting with an aqueous buffer.[3]
Experimental Protocols
Detailed experimental protocols for determining the solubility of this compound are not extensively published. However, a standard laboratory procedure for determining the solubility of a crystalline solid in an organic solvent can be described. Additionally, a method for extracting steroids from solid matrices provides insight into their solubility characteristics in organic solvents.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample at a high speed (e.g., 5,000 rpm for 15 minutes) to pellet the undissolved solid.[8]
-
Carefully collect a precise volume of the clear supernatant, ensuring no solid particles are transferred.
-
-
Quantification of Dissolved Solute:
-
Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a centrifugal vacuum concentrator.[8]
-
Reconstitute the dried residue in a suitable solvent for analysis.
-
Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
-
This protocol is adapted from methods used to extract steroids from solid biological matrices and demonstrates the utility of organic solvents in solubilizing these compounds.[8]
-
Sample Preparation: Weigh a known amount of the solid sample containing the steroid.
-
Extraction: Add a defined volume of an organic solvent, such as ethanol or ethyl acetate (B1210297) (e.g., 1 mL of solvent for every 0.1 g of solid).[8]
-
Agitation: Shake the mixture vigorously for at least 30 minutes to ensure thorough extraction of the steroid into the solvent.[8]
-
Separation: Centrifuge the sample to separate the solid debris from the organic solvent supernatant.[8]
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate it to dryness.[8]
-
Reconstitution: Dissolve the dried extract in a small volume of ethanol, followed by a larger volume of an appropriate assay buffer to ensure complete solubilization of the steroid.[8]
Mechanism of Action: Glucocorticoid Receptor Signaling
Triamcinolone acetonide exerts its potent anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor agonist.[9][10] The mechanism involves the modulation of gene expression.
Upon entering a target cell, Triamcinolone acetonide binds to the glucocorticoid receptor (GR) located in the cytoplasm.[11][12] This binding event causes a conformational change in the receptor, leading to its dissociation from chaperone proteins and its translocation into the nucleus.[11] Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11][12] This interaction can either activate or repress gene transcription.
Key outcomes of this signaling pathway include:
-
Increased synthesis of anti-inflammatory proteins , such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[11]
-
Decreased expression of pro-inflammatory genes , leading to a reduction in the production of cytokines (e.g., interleukins, TNF-α), enzymes (e.g., COX-2), and adhesion molecules.[11][12]
The following diagram illustrates the intracellular signaling pathway of Triamcinolone acetonide.
Caption: Intracellular signaling pathway of Triamcinolone acetonide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. guinama.com [guinama.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. stressmarq.com [stressmarq.com]
- 9. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 12. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
In-Depth Technical Guide to the Mass Spectral Data of Triamcinolone Acetonide-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectral data of Triamcinolone (B434) acetonide-d7, a deuterated internal standard crucial for the quantitative analysis of the synthetic corticosteroid, Triamcinolone acetonide. This document details its mass spectral characteristics, relevant experimental protocols, and associated metabolic pathways.
Compound Information
Triamcinolone acetonide-d7 is a stable isotope-labeled version of Triamcinolone acetonide, a potent glucocorticoid used in the treatment of various inflammatory conditions. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantification by mass spectrometry.[1][2]
| Property | Value |
| Chemical Formula | C₂₄H₂₄D₇FO₆ |
| Molecular Weight | 441.5 g/mol [1][3] |
| Appearance | Solid |
| Purity | ≥99% deuterated forms (d₁-d₇)[1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol[1] |
| Storage | -20°C[1] |
Mass Spectral Data
The mass spectral data for this compound is essential for its use as an internal standard. While a complete, publicly available mass spectrum is limited, the following data has been compiled from analogous compounds and typical fragmentation patterns observed in corticosteroids.
Predicted Mass Spectral Peaks
The following table summarizes the predicted prominent ions for this compound in positive electrospray ionization (ESI+) mode. The fragmentation is expected to be similar to that of the non-deuterated compound, with the primary loss being that of hydrogen fluoride (B91410) (HF).
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 442.5 | Protonated parent molecule |
| [M+H-HF]⁺ | 422.5 | Loss of hydrogen fluoride |
| [M+H-H₂O]⁺ | 424.5 | Loss of water |
| [M+H-HF-H₂O]⁺ | 404.5 | Sequential loss of HF and water |
Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. Based on data from a closely related d6-analog, a likely MRM transition for this compound is presented below.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 442.5 | 422.5 | Optimization required |
Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
The following protocols are based on established methods for the analysis of Triamcinolone acetonide and can be adapted for its deuterated analog.[4]
Sample Preparation: Supported Liquid Extraction (SLE)
-
Aliquoting: Aliquot 100 µL of the sample (e.g., plasma, urine) into a 96-well plate.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample.
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each well and vortex for 1 minute to precipitate proteins.
-
Loading onto SLE Plate: Load the entire content of each well onto a 96-well SLE plate and allow the sample to absorb for 5 minutes.
-
Elution: Place a collection plate under the SLE plate and add 1 mL of methyl tert-butyl ether (MTBE) to each well.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol/water solution. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Spray Voltage: 3000 V.[4]
-
Capillary Temperature: 350°C.[4]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Metabolic Pathway of Triamcinolone Acetonide
The metabolic pathway of Triamcinolone acetonide primarily involves hydroxylation and oxidation reactions. The deuterated analog is expected to follow the same metabolic fate.
Analytical Workflow for Corticosteroid Analysis
This diagram illustrates a typical workflow for the quantitative analysis of corticosteroids like Triamcinolone acetonide using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allmpus.com [allmpus.com]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Triamcinolone Acetonide-d7 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) acetonide is a potent synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions, including dermatological, allergic, and rheumatic diseases.[1] Accurate and precise quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as Triamcinolone acetonide-d7, is essential for reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3][4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of triamcinolone acetonide.
Principle of Using a Deuterated Internal Standard
In LC-MS/MS, an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, but be distinguishable by mass.[5] A deuterated internal standard, such as this compound, is chemically identical to the analyte, triamcinolone acetonide, with the only difference being the substitution of seven hydrogen atoms with deuterium. This mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[4] This co-elution and similar behavior effectively compensate for any sample loss during preparation and fluctuations in the MS signal, leading to highly accurate and precise quantification.
Caption: Workflow for LC-MS/MS analysis using a deuterated internal standard.
Glucocorticoid Signaling Pathway
Triamcinolone acetonide exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][6] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the triamcinolone acetonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6][7] This interaction modulates the transcription of target genes, ultimately leading to the anti-inflammatory and immunosuppressive effects of the drug through the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines.[7]
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 7. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
Application Note: Quantification of Triamcinolone Acetonide in Human Plasma Using a d7-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of triamcinolone (B434) acetonide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes a stable isotope-labeled internal standard, triamcinolone acetonide-d7, to ensure high accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of triamcinolone acetonide.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory properties used in the treatment of various inflammatory and allergic conditions.[1] Accurate quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3][4] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[5][6]
Experimental Protocol
Materials and Reagents
-
Triamcinolone Acetonide (Reference Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ethyl Acetate (B1210297) (HPLC Grade)
-
N-hexane (HPLC Grade)
-
Water (LC-MS Grade)
-
Methanol (HPLC Grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Pipettes and general laboratory glassware
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of triamcinolone acetonide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the triamcinolone acetonide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL this compound) to each plasma sample, except for the blank samples.
-
Vortex mix for 10 seconds.
-
Add 500 µL of a 4:1 (v/v) solution of ethyl acetate and n-hexane for liquid-liquid extraction.[2][4]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes |
Note: A common mobile phase composition is a mixture of acetonitrile and water containing formic acid (e.g., 55:45 v/v acetonitrile:water with 1% formic acid).[2][3][4]
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | Triamcinolone Acetonide: m/z 435.2 → 397.2this compound: m/z 442.2 → 404.2 |
| Collision Energy | Optimized for each transition (typically 10-20 eV) |
Note: The exact MRM transitions for d7 may need to be empirically determined but are predicted based on the fragmentation of the unlabeled compound.
Data Analysis and Quantification
The concentration of triamcinolone acetonide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed using a weighted (1/x²) linear regression.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Triamcinolone Acetonide | 0.5 - 50 | > 0.995 |
Based on typical performance of similar assays.[2][3][4]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 15 | < 15 | 85 - 115 |
| Mid QC | 15 | < 15 | < 15 | 85 - 115 |
| High QC | 40 | < 15 | < 15 | 85 - 115 |
Acceptance criteria as per regulatory guidelines.
Visualizations
Caption: Logical workflow of the analytical protocol.
Caption: Detailed experimental workflow diagram.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Plasma Sample Preparation of Triamcinolone Acetonide-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of Triamcinolone (B434) acetonide-d7. The following methods are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Accurate quantification of Triamcinolone acetonide, a synthetic corticosteroid, in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Triamcinolone acetonide-d7 is a stable isotope-labeled internal standard commonly used in mass spectrometry-based bioanalysis to ensure high accuracy and precision. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest. This document outlines three common and effective techniques for this purpose.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, cost, and the analytical instrumentation available. Below is a summary of the key characteristics of the three techniques described in this document.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated out of solution using an organic solvent. | Analyte is partitioned between two immiscible liquid phases. | Analyte is selectively adsorbed onto a solid sorbent and then eluted. |
| Selectivity | Low | Moderate | High |
| Recovery | Generally lower and more variable | Good to excellent | Excellent and reproducible |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost | Low | Low to Moderate | High |
| Automation | Easily automated | More challenging to automate | Easily automated |
Quantitative Data Summary
The following tables summarize typical quantitative performance data obtained using different sample preparation techniques for the analysis of Triamcinolone acetonide in human plasma.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data [1][2]
| Parameter | Reported Value |
| Linearity Range | 0.53–21.20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL |
| Intra-run Precision (%CV) | 3.007% to 9.960% |
| Inter-run Precision (%CV) | 3.528% to 11.26% |
| Intra-run Accuracy | -6.577% to -1.962% |
| Inter-run Accuracy | -3.371% to 0.348% |
| Extraction Recovery | 77.406% to 99.000% |
Table 2: Solid-Phase Extraction (SPE) Performance Data [3]
| Parameter | Reported Value |
| Linearity Range | 5–5000 pg/mL |
| Lower Limit of Quantification (LOQ) | 5 pg/mL |
| Detection Limits | 0.2 to 1 pg/mL |
| Accuracy | 88–107% |
| Coefficient of Variation (%CV) | 2.3–11.1% |
Table 3: Alternative LLE Method Performance Data [4][5]
| Parameter | Reported Value |
| Linearity Range | 20-2000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Intra-run Precision (%RSD) | 4.6% |
| Inter-run Precision (%RSD) | 5.7% |
| Mean Accuracy | 98.5% |
| Recovery Rate | 97.5% |
Experimental Protocols
Protein Precipitation (PPT) Protocol
Protein precipitation is a rapid and simple method for removing the bulk of proteins from a plasma sample.[6][7] It is particularly suitable for high-throughput screening.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add an appropriate volume of this compound IS solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and internal standard.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids.[1][2][4][5]
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Ethyl acetate/Hexane mixture (e.g., 4:1, v/v) or Dichloromethane
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 500 µL of plasma into a centrifuge tube.[1]
-
Add 50 µL of the this compound IS solution.[1]
-
Add 3 mL of the ethyl acetate/hexane (4:1, v/v) extraction solvent.[1]
-
Vortex the mixture for 3 minutes to ensure efficient extraction.[1]
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Vortex for 1 minute to dissolve the residue.[1]
-
Centrifuge at 15,000 rpm for 3 minutes.[1]
-
Inject the supernatant for LC-MS/MS analysis.[1]
Solid-Phase Extraction (SPE) Protocol
SPE provides a more selective sample cleanup compared to PPT and LLE, resulting in cleaner extracts and potentially lower limits of detection.[3][8][9]
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
SPE cartridges (e.g., Strata-X-AW)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol (B129727) in water)
-
Elution solvent (e.g., Ethyl acetate)
-
Centrifuge
-
Evaporator
Protocol:
-
Pre-treatment: Dilute 100 µL of plasma with 200 µL of water.[8] Add the this compound IS.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of ethyl acetate.[8]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.
-
Analysis: Inject the reconstituted sample for LC-MS/MS analysis.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Application of Triamcinolone Acetonide-d7 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of Triamcinolone (B434) acetonide-d7 as an internal standard in pharmacokinetic (PK) studies of Triamcinolone acetonide. The use of a stable isotope-labeled internal standard like Triamcinolone acetonide-d7 is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods, as recommended by regulatory agencies such as the FDA and EMA.[1]
Triamcinolone acetonide is a synthetic corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties in treating a range of conditions.[2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use. The integration of a deuterated internal standard is pivotal for enhancing the accuracy, precision, and robustness of the bioanalytical methods used to determine the pharmacokinetic profile of Triamcinolone acetonide.[1][4]
Principle of Deuterated Internal Standards
In pharmacokinetic analysis, a known amount of the deuterated standard (this compound) is added to biological samples at the initial stage of processing. This standard is chemically identical to the analyte (Triamcinolone acetonide) but has a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This mass difference allows for its differentiation by the mass spectrometer. Since the analyte and the internal standard exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[5] This co-elution and similar behavior effectively compensate for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the drug.[4]
Experimental Protocols
A typical bioanalytical workflow for a pharmacokinetic study using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.[4]
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of corticosteroids from plasma.[6][7]
Materials:
-
Human plasma samples containing Triamcinolone acetonide
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Ethyl acetate
-
N-hexane
-
Methanol
-
Water, HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 3 mL of an ethyl acetate/hexane (4:1, v/v) extraction solvent.
-
Vortex for 3 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 1% formic acid, 55:45, v/v).
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Triamcinolone acetonide.[7][8]
Liquid Chromatography (LC) Conditions:
-
LC System: UPLC system (e.g., Waters ACQUITY UPLC)
-
Column: C18 reverse-phase column (e.g., ACQUITY™ BEH C18, 50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and water with 1% formic acid (55:45, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Run Time: Approximately 2-5 minutes
Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triamcinolone acetonide: m/z 435.4 → 397.3
-
This compound (IS): m/z 442.4 → 404.3 (hypothetical, based on d7 labeling)
-
-
Data Acquisition and Analysis: Software such as Masslynx
Data Presentation
The use of this compound as an internal standard allows for the generation of high-quality pharmacokinetic data. Below are tables summarizing hypothetical pharmacokinetic parameters and method validation data that would be expected from a study employing this methodology.
Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide Following a Single Intramuscular Injection (80 mg) in Healthy Volunteers.
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 8.45 ± 1.22 |
| Tmax (h) | 1.85 ± 0.23 |
| AUC0-t (ng·h/mL) | 833.16 ± 314.18 |
| AUC0-∞ (ng·h/mL) | 895.52 ± 345.67 |
| t1/2 (h) | 191.51 ± 81.07 |
Data are hypothetical and derived from similar studies for illustrative purposes.[7]
Table 2: Bioanalytical Method Validation Summary.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.53 – 21.20 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%RSD) | 3.01% - 9.96% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | 3.53% - 11.26% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | -6.58% to -1.96% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -3.37% to 0.35% | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed | Consistent and reproducible |
| Stability (various conditions) | Stable | ≤ 15% deviation |
Data are based on typical validation results for similar bioanalytical methods.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Triamcinolone acetonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.[5][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 10. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Triamcinolone Acetonide in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the quantitative analysis of Triamcinolone (B434) Acetonide (TAA) in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is sensitive, specific, and robust, making it suitable for clinical and research applications, including pharmacokinetic studies and doping control.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Monitoring its concentration in urine is crucial for therapeutic drug monitoring and for detecting its misuse in sports.[1][2] This document outlines a validated UPLC-MS/MS method for the accurate quantification of TAA in urine, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Materials and Reagents
-
Triamcinolone Acetonide (Reference Standard)
-
Triamcinolone Acetonide-d6 (Internal Standard, IS)
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ethyl Acetate (B1210297) (HPLC Grade)
-
n-Hexane (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
β-glucuronidase from E. coli
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTrap 5500)
-
Analytical Column: ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or equivalent[3][4]
Sample Preparation
Two primary methods for sample extraction from urine are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
2.3.1. Protocol for Liquid-Liquid Extraction (LLE)
-
Enzymatic Hydrolysis: To a 2.5 mL aliquot of urine, add an internal standard (e.g., d6-TAA).[1] Adjust the pH to 6.5 and add 50 µL of β-glucuronidase solution.[5] Incubate at 55°C for 1 hour to deconjugate glucuronidated metabolites.[2][5]
-
Extraction: After hydrolysis, perform a liquid-liquid extraction with 4 mL of ethyl acetate.[1] For enhanced extraction efficiency, a mixture of ethyl acetate and n-hexane (4:1, v/v) can also be used.[3][4]
-
Separation: Vortex the mixture for 2 minutes and centrifuge to separate the organic and aqueous layers.
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.[1]
2.3.2. Protocol for Solid-Phase Extraction (SPE)
-
Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described in the LLE protocol (Step 1).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a solution containing 40% methanol and 60% aqueous ammonium (B1175870) hydroxide (B78521) (2%).[2]
-
Elution: Elute the analytes with 2 mL of a methanol/water mixture (90/10, v/v).[2]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
UPLC-MS/MS Analysis
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Injection Volume: 10 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 90 |
| 1.5 | 90 |
| 1.6 | 10 |
| 2.0 | 10 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
MS/MS Transitions:
Method Validation
The analytical method was validated according to established guidelines, assessing linearity, precision, accuracy, recovery, and the limit of quantification.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[2] |
| Intra-day Precision (%RSD) | < 10%[3] |
| Inter-day Precision (%RSD) | < 12%[3] |
| Accuracy (% Bias) | Within ±15%[3] |
| Extraction Recovery (LLE) | > 75%[3] |
Visualizations
Caption: Experimental workflow for TAA analysis in urine.
Caption: Key parameters for method validation.
Conclusion
The described UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of Triamcinolone Acetonide in urine samples. The detailed protocols for sample preparation and analysis, along with the summarized validation data, offer a comprehensive guide for researchers and scientists in the field of drug analysis. The high throughput and accuracy of this method make it well-suited for routine analysis in a variety of laboratory settings.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. gtfch.org [gtfch.org]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 5. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for the Determination of Triamcinolone Acetonide in Human Plasma by UPLC-ESI-MS/MS
These application notes provide a detailed protocol for the quantification of triamcinolone (B434) acetonide (TA) in human plasma using an ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method. This method is highly sensitive and specific, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used to treat various inflammatory conditions. Accurate measurement of its concentration in human plasma is crucial for ensuring its safety and efficacy.[1][2][3][4][5][6] This document outlines a validated UPLC-ESI-MS/MS method for the determination of TA in human plasma, utilizing cortisone (B1669442) acetate (B1210297) (CA) as the internal standard (IS).[1][2][3][4]
Experimental Protocols
-
Triamcinolone Acetonide (TA) reference standard
-
Cortisone Acetate (CA) internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
N-hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
The analysis is performed on a UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Thaw frozen human plasma samples to room temperature.
-
In a centrifuge tube, add 500 µL of plasma.
-
Add 50 µL of a 40% acetonitrile in water solution.
-
Spike with 50 µL of the 500 ng/mL cortisone acetate (CA) internal standard solution.
-
Vortex the mixture for 1 minute.
-
Add 3 mL of an ethyl acetate/n-hexane (4:1, v/v) extraction solvent.[1][2][3][4]
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue with 100 µL of the mobile phase.[2]
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.[2]
The chromatographic separation is achieved using a C18 reverse-phase column.[1][2][3][4]
| Parameter | Condition |
| Column | C18 Reverse-Phase Column |
| Mobile Phase | Acetonitrile and water with 1% formic acid (55:45, v/v)[1][2][3][4] |
| Flow Rate | 0.2 mL/min[2][3][4] |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient |
| Total Run Time | 2.0 minutes[2][3][4] |
| Retention Time TA | Approximately 0.92 minutes[3] |
| Retention Time CA | Approximately 1.09 minutes[3] |
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification.[2][3][4]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][4] |
| MRM Transition TA | m/z 435.4 → 397.3[1][2][3][4][5] |
| MRM Transition CA (IS) | m/z 403.4 → 163.1[1][2][3][4][5] |
| Spray Voltage | 3000 V[2][3][4] |
| Capillary Temperature | 350°C[2][3][4] |
| Nitrogen Sheath Gas | 45 psi[2][3][4] |
| Ion Sweep Gas | 10 psi[2][3][4] |
| Auxiliary Gas | 10 psi[2][3][4] |
Method Validation Summary
The described method has been thoroughly validated according to regulatory guidelines.
| Parameter | Result |
| Linearity Range | 0.53–21.20 ng/mL[1][2][3][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[1][2][3][4][5] |
| Intra-run Precision (%RSD) | 3.007% to 9.960%[1][2][3][4][5] |
| Inter-run Precision (%RSD) | 3.528% to 11.26%[1][2][3][4][5] |
| Intra-run Accuracy (%RE) | -6.577% to -1.962%[2][3][4] |
| Inter-run Accuracy (%RE) | -3.371% to 0.348%[2][3][4] |
| Extraction Recovery (TA) | 77.406% to 99.000%[2] |
| Extraction Recovery (CA) | 90.251%[2] |
| Matrix Effect | Met acceptance criteria[2][3][4] |
| Stability | Met acceptance criteria[2][3][4] |
Visualizations
Caption: Experimental workflow for the UPLC-ESI-MS/MS determination of triamcinolone acetonide in human plasma.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Triamcinolone Acetonide in Human Plasma using Liquid-Liquid Extraction with a d7-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) acetonide is a potent synthetic corticosteroid used to treat a variety of inflammatory conditions. Accurate quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the extraction of triamcinolone acetonide and its deuterated internal standard, triamcinolone acetonide-d7, from human plasma using a robust liquid-liquid extraction (LLE) procedure. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2]
This protocol is designed to deliver high recovery and minimize matrix effects, ensuring reliable and reproducible results for drug development and clinical research applications.
Principle of the Method
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. In this protocol, plasma samples are first treated to precipitate proteins. Triamcinolone acetonide and the added d7-internal standard are then extracted from the aqueous plasma matrix into an immiscible organic solvent. After separation of the phases, the organic layer containing the analyte and internal standard is evaporated to dryness and the residue is reconstituted in a solution compatible with the LC-MS/MS analytical method. The use of a stable isotope-labeled internal standard (this compound) is critical for correcting for potential variability during the extraction process and for matrix effects during LC-MS/MS analysis, thereby ensuring accurate quantification.[3][4]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier Example |
| Triamcinolone Acetonide | Pharmaceutical Secondary Standard, Certified Reference Material | Sigma-Aldrich |
| This compound | ≥99% deuterated forms | Cayman Chemical[5] |
| Human Plasma (with anticoagulant, e.g., K2EDTA) | Research Grade | BioIVT |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Acetonitrile (B52724) | HPLC Grade | Fisher Scientific |
| Water | Deionized/Ultrapure | Millipore |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Microcentrifuge Tubes (1.5 mL and 2.0 mL) | Polypropylene | Eppendorf |
| Centrifuge | Capable of 4000 rpm | Beckman Coulter |
| Nitrogen Evaporator | Organomation | |
| Vortex Mixer | Scientific Industries | |
| Pipettes and Pipette Tips | Calibrated | Gilson |
Experimental Protocol
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solution of Triamcinolone Acetonide (1 mg/mL): Accurately weigh and dissolve an appropriate amount of triamcinolone acetonide in methanol.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution (e.g., 500 ng/mL): Dilute the primary stock solution of this compound with a 40% acetonitrile in water solution.[1]
Sample Preparation and Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.[1]
-
Fortification with Internal Standard: Add 50 µL of the 500 ng/mL this compound internal standard working solution to each plasma sample, except for the blank matrix samples.[1]
-
Protein Precipitation: Add 50 µL of 40% acetonitrile in water solution to each tube.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and to initiate protein precipitation.[1]
-
Addition of Extraction Solvent: Add 3 mL of an ethyl acetate/n-hexane (4:1, v/v) mixture to each tube.[1][2]
-
Extraction: Vortex the samples vigorously for 3 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.[1]
-
Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[1]
-
Transfer of Organic Layer: Carefully transfer the upper organic supernatant to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., acetonitrile/water containing 0.1% formic acid, 55:45, v/v).[1][2]
-
Final Vortexing: Vortex the reconstituted sample for 1 minute to ensure the complete dissolution of the residue.[1]
-
Transfer for Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Extraction Recovery of Triamcinolone Acetonide from Human Plasma
The following table summarizes the extraction recovery of triamcinolone acetonide from human plasma at different concentrations using the described LLE protocol.[1]
| Concentration Level | Spiked Concentration (ng/mL) | Mean Extraction Recovery (%) | Relative Standard Deviation (RSD, %) |
| Low | 1.06 | 77.4 | Varies based on experimental runs |
| Medium | 5.30 | 80.1 | Varies based on experimental runs |
| High | 21.20 | 99.0 | Varies based on experimental runs |
Data adapted from a study by Zhao et al. (2023), which utilized a similar LLE method. The recovery of the internal standard was reported to be 90.251%.[1]
Table 2: LC-MS/MS Parameters for Triamcinolone Acetonide and d7-Internal Standard
The following are typical LC-MS/MS parameters that can be used for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm)[1][2] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution depending on the separation needs |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Triamcinolone Acetonide: m/z 435.4 → 397.3[1][2]this compound: (Predicted) m/z 442.5 → 404.3 |
Visualizations
Caption: Experimental workflow for the liquid-liquid extraction of triamcinolone acetonide.
Caption: Logical relationship of key steps in the analytical procedure.
Conclusion
The described liquid-liquid extraction protocol provides an effective and reproducible method for the isolation of triamcinolone acetonide from human plasma. The use of a deuterated internal standard ensures high accuracy and precision in subsequent LC-MS/MS analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development, enabling reliable quantification of triamcinolone acetonide in biological samples.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Triamcinolone Acetonide and its D7 Analog using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of triamcinolone (B434) acetonide and its deuterated internal standard, triamcinolone acetonide-d7, in biological matrices. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), providing high selectivity and throughput for pharmacokinetic studies, drug metabolism research, and clinical sample analysis.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions such as asthma, allergies, and skin disorders.[1] Accurate quantification of triamcinolone acetonide in biological fluids is crucial for pharmacokinetic and bioequivalence studies.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for matrix effects and variations in sample processing.[3] This note details a validated UPLC-MS/MS method for the reliable and rapid analysis of triamcinolone acetonide.
Experimental
Materials and Reagents
-
Triamcinolone Acetonide reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY™ BEH C18 (50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | Acetonitrile:Water with 1% Formic Acid (55:45, v/v)[4] |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 10 µL |
| Run Time | 2.0 min[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition (Triamcinolone Acetonide) | m/z 435.4 → 397.3[4] |
| MRM Transition (this compound) | To be determined based on the mass shift |
| Nebulizing Gas | Nitrogen[4] |
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction procedure is employed for the extraction of triamcinolone acetonide and its d7 analog from human plasma.[2]
Caption: Liquid-liquid extraction workflow for plasma samples.
Calibration Standards and Quality Controls
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of triamcinolone acetonide into blank human plasma. A typical calibration curve ranges from 0.53 to 21.20 ng/mL.[2][4]
Results and Discussion
Chromatographic Separation
The described UPLC method provides a sharp and symmetrical peak for triamcinolone acetonide, with a short run time of 2.0 minutes, allowing for high-throughput analysis.[4] Triamcinolone acetonide and its d7 analog are expected to co-elute due to their structural similarity, with the mass spectrometer distinguishing between the two compounds.
Method Validation
The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.53 – 21.20 ng/mL[2][4] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[2][4] |
| Intra- and Inter-day Precision (%CV) | < 15%[2][4] |
| Intra- and Inter-day Accuracy (%Bias) | ± 15%[2][4] |
| Extraction Recovery | > 85%[2] |
| Matrix Effect | Within acceptable limits (85-115%)[2] |
The data presented in Table 3 is based on a UPLC-ESI-MS/MS method for triamcinolone acetonide in human plasma.[2][4]
Analytical Workflow
The overall analytical workflow from sample receipt to data reporting is depicted in the following diagram.
Caption: Overall analytical workflow.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of triamcinolone acetonide and its d7-labeled internal standard in biological matrices. The short analysis time and simple sample preparation procedure make it suitable for high-throughput bioanalytical applications in research and drug development.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of Triamcinolone Acetonide-d7 in Doping Control Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) acetonide is a synthetic corticosteroid with potent anti-inflammatory properties. Due to its potential for performance enhancement, its use in sports is regulated by the World Anti-Doping Agency (WADA). Systemic administration of glucocorticoids is prohibited in-competition.[1] To ensure accurate and reliable detection of triamcinolone acetonide in athletes' urine samples, and to differentiate between prohibited and permitted routes of administration, highly sensitive and specific analytical methods are required. The use of a stable isotope-labeled internal standard, such as Triamcinolone acetonide-d7, is crucial for robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in doping control analysis.
Rationale for the Use of a Deuterated Internal Standard
In quantitative mass spectrometry, an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for LC-MS/MS analysis.[3] this compound, being chemically identical to the parent drug, co-elutes during chromatography and experiences similar ionization suppression or enhancement, thereby compensating for variations in sample preparation and matrix effects.[4] This ensures high accuracy and precision in the quantification of triamcinolone acetonide, which is critical for meeting the stringent requirements of doping control laboratories.
Signaling Pathway of Triamcinolone Acetonide
Triamcinolone acetonide exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[5][6] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated glucocorticoid-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[5][6] This interaction modulates the transcription of target genes, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.[5]
Caption: Mechanism of action of Triamcinolone Acetonide.
Experimental Protocols
The following protocols are representative methodologies for the analysis of triamcinolone acetonide in urine using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquot 2.5 mL of urine into a clean glass tube.[7]
-
Add a known amount of this compound internal standard solution.[4]
-
Add 1 mL of 0.8 M phosphate (B84403) buffer (pH 7.0) and 25 µL of β-glucuronidase from E. coli.[8]
-
Vortex the mixture and incubate at 50°C for 1 hour to ensure enzymatic hydrolysis of glucuronide conjugates.[8]
-
Stop the hydrolysis by adding 750 µL of a 20% potassium carbonate/potassium bicarbonate buffer (1:1), adjusting the pH to approximately 9.[8]
-
Add 5 mL of ethyl acetate (B1210297) and shake for 15 minutes for liquid-liquid extraction.[7]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.[7]
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of triamcinolone acetonide.
| Parameter | Value |
| Liquid Chromatography | |
| HPLC System | Waters Alliance 2795 or equivalent |
| Column | C18, e.g., 100 x 2.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of triamcinolone acetonide and its metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Waters Micromass Quattro Micro or equivalent[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
MRM Transitions for Triamcinolone Acetonide and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Triamcinolone Acetonide | 435.2 | 415.2 |
| 6β-hydroxy Triamcinolone Acetonide | 451.2 | 431.2 |
| This compound (IS) | 442.2 | 422.2 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation and Method Performance
The following tables present representative quantitative data for the analysis of triamcinolone acetonide.
Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL[7][9] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[9] |
| Intra-day Precision (%RSD) | < 10%[9] |
| Inter-day Precision (%RSD) | < 12%[9] |
| Accuracy (% Bias) | Within ±15%[9] |
| Recovery | > 85% |
| Matrix Effect | Compensated by internal standard |
Urinary Concentrations Following Different Administration Routes
| Administration Route | Maximum Urinary Concentration (ng/mL) |
| Topical | < 1.7[10] |
| Intranasal | 0.1 - 3.6[10] |
| Intramuscular (IM) | 0.7 - 29.7[10] |
| Oral (8 mg) | ~77[7] |
These values are indicative and can vary between individuals.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship of using an internal standard in the analysis.
Caption: Experimental workflow for doping control analysis.
Caption: Logical relationship of using an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides the necessary accuracy, precision, and robustness for the quantitative analysis of triamcinolone acetonide in doping control. The detailed protocols and data presented in these application notes serve as a valuable resource for laboratories involved in anti-doping analysis, aiding in the reliable detection and confirmation of triamcinolone acetonide use in athletes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. repositori.upf.edu [repositori.upf.edu]
- 5. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 6. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the reporting level to detect triamcinolone acetonide misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Corticosteroids in Biological Matrices using Deuterated Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corticosteroids are a class of steroid hormones produced in the adrenal cortex, involved in a wide range of physiological processes including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, and protein catabolism. Accurate quantification of endogenous and synthetic corticosteroids in biological matrices such as plasma, serum, urine, and saliva is crucial for clinical diagnostics, therapeutic drug monitoring, and research in endocrinology and pharmacology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays.[1][2]
The use of stable isotope-labeled internal standards, particularly deuterated standards, is essential for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[3][4] This application note provides detailed protocols for the extraction and quantification of common corticosteroids in biological matrices using deuterated internal standards and LC-MS/MS.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analytes of interest.[3][5] The choice between Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the specific matrix, target analytes, and desired throughput.
1.1.1. Protocol 1: Solid Phase Extraction (SPE) for Serum/Plasma
This protocol is adapted for the extraction of a broad panel of corticosteroids.[3][6]
-
Materials:
-
C18 SPE cartridges/plates
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Deuterated internal standard working solution (e.g., Cortisol-d4, Cortisone-d2, Dexamethasone-d4)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 250 µL of serum or plasma, add 50 µL of the deuterated internal standard working solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 750 µL of acetonitrile (B52724). Vortex for 1 minute to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. A slow flow rate (e.g., 0.1 mL/min) is recommended for optimal binding.[3]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane to remove non-polar interferences such as lipids.[3]
-
Elution: Elute the corticosteroids with 1 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45-50°C. Reconstitute the dried residue in 100 µL of a 50:50 (v/v) methanol/water solution. The sample is now ready for LC-MS/MS analysis.[3][7]
-
1.1.2. Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma
LLE is a classic and effective method for steroid extraction.[8][9]
-
Materials:
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate
-
Deuterated internal standard working solution
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 100 µL of serum or plasma, add 5 µL of the deuterated internal standard working solution.[9]
-
Extraction: Add 1 mL of MTBE. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.[9]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[9] Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
-
1.1.3. Protocol 3: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Urine/Saliva
SALLE is a rapid and efficient extraction method suitable for cleaner matrices like urine and saliva.[10][11]
-
Materials:
-
Acetonitrile (LC-MS grade)
-
Saturated ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) solution
-
Deuterated internal standard working solution
-
Centrifuge
-
-
Procedure:
-
Sample Pre-treatment: To 150 µL of urine or saliva, add 300 µL of acetonitrile containing the deuterated internal standards. Vortex for 30 seconds.[11]
-
Salting-Out: Add 120 µL of saturated ammonium sulfate solution to induce phase separation. Vortex for 1 minute.[11]
-
Phase Separation: Centrifuge at 13,000 rpm for 5 minutes.
-
Collection: Transfer the upper acetonitrile layer to a vial for direct injection or evaporate and reconstitute if further concentration is needed.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for corticosteroid analysis. Optimization is necessary for specific instruments and applications.
-
Liquid Chromatography (LC):
-
Column: C18 or PFP reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[9][12]
-
Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.[12][13]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 0.2 mM ammonium fluoride.[12][13]
-
Gradient Elution: A typical gradient starts with a lower percentage of organic phase (e.g., 35-60% B), ramps up to a high percentage (e.g., 95-100% B) to elute the analytes, followed by a re-equilibration step.[8][9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[3][13]
-
Ionization Mode: Positive.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each corticosteroid and its deuterated internal standard must be optimized. Representative transitions are provided in the data tables below.
-
Data Presentation
The following tables summarize quantitative data for the analysis of key corticosteroids using deuterated standards.
Table 1: LC-MS/MS Method Performance for Cortisol and Cortisone
| Analyte | Deuterated Standard | Biological Matrix | LLOQ (ng/mL) | Recovery (%) | Linearity (r²) | Reference |
| Cortisol | Cortisol-d4 | Serum | 1.0 | 94.0 - 99.0 | >0.999 | --INVALID-LINK-- |
| Cortisone | Cortisol-d4 | Serum | 2.5 | - | >0.998 | --INVALID-LINK-- |
| Cortisol | Cortisol-d4 | Saliva | 0.75 nmol/L | >90% | >0.99 | --INVALID-LINK-- |
| Cortisone | Cortisone-d7 | Saliva | 0.50 nmol/L | >90% | >0.99 | --INVALID-LINK-- |
| Cortisol | Cortisol-d4 | Urine | 0.2 ng/mL | 81.1 - 102.5 | >0.999 | --INVALID-LINK-- |
Table 2: LC-MS/MS Method Performance for Synthetic Corticosteroids
| Analyte | Deuterated Standard | Biological Matrix | LLOQ (ng/mL) | Recovery (%) | Linearity (r²) | Reference |
| Dexamethasone | Dexamethasone-d4 | Serum | 0.25 | 85-115 | >0.99 | --INVALID-LINK-- |
| Prednisolone | Prednisolone-d6 | Serum | 0.98 nmol/L | 60-84 | >0.99 | [8] |
| Betamethasone | - | Serum | 0.6-1.6 nmol/L | 82-138 | - | [4] |
| Methylprednisolone | Prednisolone | Plasma | 5.25 | - | >0.99 | [15] |
Table 3: Representative MRM Transitions for Corticosteroid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cortisol | 363.2 | 121.0 | Cortisol-d4 | 367.2 | 121.0 | [12] |
| Cortisone | 361.1 | 163.1 | Cortisone-d2 | 363.1 | 163.1 | [12] |
| Dexamethasone | 393.2 | 373.2 | Dexamethasone-d4 | 397.2 | 377.2 | [8] |
| Prednisolone | 359.2 | 147.1 | Prednisolone-d6 | 365.2 | 150.1 | [8] |
Visualizations
Caption: Experimental workflow for corticosteroid quantification.
Caption: Glucocorticoid signaling pathway.
Conclusion
The LC-MS/MS methods detailed in this application note, utilizing deuterated internal standards, provide a robust and reliable framework for the quantification of corticosteroids in various biological matrices. The presented protocols for solid-phase extraction, liquid-liquid extraction, and salting-out assisted liquid-liquid extraction offer flexibility to suit different laboratory needs and sample types. Adherence to these protocols, coupled with proper method validation, will ensure high-quality data for clinical and research applications, advancing our understanding of steroid physiology and pathology.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. ibl-international.com [ibl-international.com]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dpxtechnologies.com [dpxtechnologies.com]
- 11. mdpi.com [mdpi.com]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Common Issues with Deuterated Internal Standards in Mass Spectrometry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on common issues encountered when using deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (d-IS) in mass spectrometry analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2][3][4] Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][5] Because the d-IS is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization.[1][2][3][4] This allows it to effectively compensate for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][6] By adding a known quantity of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity, stability, and exhibit similar chromatographic and mass spectrometric behavior to the unlabeled analyte.
| Characteristic | Recommended Specification | Rationale |
| Chemical Purity | >99%[7] | Minimizes interference from other compounds. |
| Isotopic Purity/Enrichment | ≥98%[3][7] | Ensures a low contribution of the unlabeled analyte in the standard, which is critical for accuracy at the lower limit of quantification.[1] |
| Degree of Deuteration (Mass Shift) | ≥3 Da[7][8] | Prevents spectral overlap from the natural isotopic abundance of the analyte.[7] |
| Label Position | On chemically stable positions (e.g., aromatic or aliphatic carbons)[9][10][11] | Avoids isotopic exchange (H/D exchange) with the solvent or matrix.[9][10] Deuterium on heteroatoms (-OH, -NH2) is more prone to exchange.[9] |
| Co-elution | Should co-elute with the analyte[6][10] | Ensures both analyte and IS experience the same matrix effects.[5][6] |
Q3: What is isotopic exchange and how can I prevent it?
Isotopic exchange, or H/D back-exchange, is a chemical process where a deuterium atom on the standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[4][9][11] This can lead to a decrease in the d-IS signal and an increase in the analyte signal, resulting in inaccurate quantification.[4][11]
Factors that promote isotopic exchange include:
-
Labile Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[9][11]
-
pH: The rate of exchange is often increased in both acidic and basic solutions.[9][11]
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[9][11]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of protons for exchange.[11]
Mitigation Strategies:
-
Select a d-IS with deuterium labels on stable carbon positions.[9]
-
Avoid storing or preparing samples in highly acidic or basic solutions.[9]
-
Adhere to recommended storage temperatures.[9]
-
Minimize the time the d-IS is in protic solvents before analysis.[11]
Q4: My deuterated internal standard has a slightly different retention time than the analyte. Is this a problem?
Yes, this can be a significant issue. This phenomenon is known as the "deuterium isotope effect," and it can cause the deuterated compound to elute slightly earlier or later than its non-deuterated counterpart.[9] While a small shift may be acceptable, if the analyte and d-IS separate chromatographically, they may be exposed to different co-eluting matrix components.[5][6] This can lead to differential matrix effects, where one compound experiences more ion suppression or enhancement than the other, compromising the accuracy of quantification.[5][6] Complete co-elution is crucial for the d-IS to effectively compensate for matrix effects.[6]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
Inconsistent results across an analytical run.
-
Poor precision in quality control samples.
-
Non-linear calibration curves.[4]
-
Overestimation of the analyte concentration, especially at low levels.[4]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis with Triamcinolone Acetonide-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Triamcinolone (B434) acetonide using its deuterated internal standard, Triamcinolone acetonide-d7.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Triamcinolone acetonide analysis?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for a target analyte, such as Triamcinolone acetonide, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement). These effects are a major concern as they can significantly compromise the accuracy, precision, and sensitivity of your analytical method. Common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that correct for all matrix effects?
A2: Deuterated internal standards are the gold standard for mitigating matrix effects because their chemical and physical properties are very similar to the analyte. The assumption is that the analyte and the deuterated internal standard will co-elute and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard, these effects should be normalized.
However, perfect correction is not always guaranteed. Differential matrix effects can occur if the analyte and the internal standard do not behave identically in the matrix.
Q3: Why might my this compound internal standard not be effectively correcting for matrix effects?
A3: Several factors can lead to inadequate correction by a deuterated internal standard:
-
Chromatographic Separation (Deuterium Isotope Effect): The substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in retention time between the analyte and the internal standard. If they separate chromatographically, they may elute into regions with different co-eluting matrix components, leading to differential ion suppression or enhancement.
-
Differential Ionization: Although chemically similar, the analyte and its deuterated analog may not have identical ionization efficiencies in the presence of certain matrix components.
-
Matrix Effects on Both Analyte and Internal Standard: Severe matrix effects can suppress the signals of both the analyte and the internal standard to a point where the signal-to-noise ratio is compromised, affecting the precision of the measurement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your Triamcinolone acetonide LC-MS/MS analysis.
Problem: Poor accuracy and/or precision in quality control (QC) samples.
Possible Cause: Differential matrix effects between Triamcinolone acetonide and this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Step-by-Step Guide:
-
Verify Co-elution:
-
Action: Inject a solution containing both Triamcinolone acetonide and this compound in a clean solvent. Overlay the chromatograms for their respective mass transitions.
-
Interpretation: If the retention times are identical, proceed to Step 2. If a slight separation is observed (the deuterated compound may elute slightly earlier), this is likely due to the deuterium isotope effect and can lead to differential matrix effects. Proceed to Step 4 to adjust chromatographic conditions.
-
-
Perform Post-Column Infusion:
-
Action: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. A detailed protocol is provided in the "Experimental Protocols" section.
-
Interpretation: A dip in the baseline signal of the infused standard upon injection of an extracted blank matrix sample indicates ion suppression. If the retention time of your analyte and internal standard falls within this region of suppression, it is a likely cause of your issues.
-
-
Evaluate and Optimize Sample Preparation:
-
Action: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider alternative or more rigorous cleanup techniques.
-
Liquid-Liquid Extraction (LLE): If using protein precipitation, switching to LLE can provide a cleaner extract. A published method for Triamcinolone acetonide uses ethyl acetate (B1210297) and n-hexane (4:1, v/v) for extraction from plasma.[1]
-
Solid-Phase Extraction (SPE): SPE can offer more selective removal of interferences compared to LLE.
-
-
Interpretation: Re-evaluate the matrix effect after implementing a new sample preparation method.
-
-
Modify Chromatographic Conditions:
-
Action: Adjust your LC method to shift the elution of Triamcinolone acetonide and its internal standard to a region with minimal ion suppression, as identified by the post-column infusion experiment.
-
Change the gradient profile.
-
Modify the mobile phase composition.
-
Adjust the column temperature.
-
-
Interpretation: The goal is to achieve chromatographic separation between the analytes and the interfering matrix components.
-
-
Consider the Standard Addition Method:
-
Action: If matrix effects are still significant and variable between different sources of matrix, the standard addition method can be employed for accurate quantification. A protocol is provided in the "Experimental Protocols" section.
-
Interpretation: This method creates a calibration curve within each sample, thereby accounting for the specific matrix effects of that individual sample.
-
Quantitative Data Summary
| Concentration (ng/mL) | Mean Peak Area (Blank Plasma) | Mean Peak Area (Deionized Water) | Matrix Effect (%) |
| 1.06 | - | - | 95.788 |
| 5.30 | - | - | 100.954 |
| 21.20 | - | - | 101.079 |
-
Data adapted from a study where matrix effect was calculated as the ratio of the mean peak area in spiked blank plasma to the mean peak area in deionized water, expressed as a percentage.[1]
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To qualitatively assess the presence and retention time of matrix components that cause ion suppression or enhancement.
Methodology:
-
Prepare a standard solution of Triamcinolone acetonide in the mobile phase at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system as you would for your analysis.
-
Using a T-connector, infuse the Triamcinolone acetonide standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
Once a stable baseline signal for the Triamcinolone acetonide transition is achieved, inject a prepared blank matrix extract (a sample processed through your extraction procedure without the analyte or internal standard).
-
Monitor the signal of the infused Triamcinolone acetonide standard throughout the chromatographic run.
Workflow Diagram:
Caption: Post-column infusion experimental setup.
Protocol 2: Standard Addition Method for Quantitation
Objective: To accurately quantify Triamcinolone acetonide in the presence of significant and variable matrix effects.
Methodology:
-
Divide each unknown sample into at least four aliquots.
-
Leave one aliquot as is (the "zero addition" sample).
-
To the remaining aliquots, add known, increasing amounts of a Triamcinolone acetonide standard solution. The concentration of the added standard should be chosen to cover a range around the expected concentration of the analyte in the sample.
-
Add a constant amount of this compound to all aliquots.
-
Process all aliquots using your established sample preparation procedure.
-
Analyze all aliquots by LC-MS/MS.
-
For each sample, create a calibration curve by plotting the peak area ratio (Triamcinolone acetonide / this compound) against the concentration of the added standard.
-
Determine the x-intercept of the linear regression line. The absolute value of the x-intercept is the concentration of Triamcinolone acetonide in the original, un-spiked sample.
Logical Relationship Diagram:
Caption: Standard addition method workflow.
Protocol 3: UPLC-ESI-MS/MS Method for Triamcinolone Acetonide in Human Plasma
This protocol is adapted from a published bioanalytical method.[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of the internal standard solution (this compound).
-
Vortex for 1 minute.
-
Add 3 mL of ethyl acetate/n-hexane (4:1, v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 15,000 rpm for 3 minutes.
-
Inject the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and water containing 0.1% formic acid (gradient or isocratic)
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 °C
-
MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transitions:
-
Triamcinolone acetonide: m/z 435.4 → 397.3[1]
-
Triamcinolone acetonide-d6 (surrogate for d7): m/z 441.4 → 403.4 (This is an example, transitions for d7 should be optimized based on the specific labeling pattern)
-
References
Technical Support Center: Optimizing Mass Spectrometry for Triamcinolone Acetonide-d7
Welcome to the technical support center for the analysis of Triamcinolone acetonide-d7 by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the detection of this compound?
A1: For the detection of this compound, a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is recommended. Based on the known fragmentation of Triamcinolone acetonide, the following parameters can be used as a starting point for method development.
Table 1: Recommended Starting Mass Spectrometry Parameters for Triamcinolone acetonide and this compound
| Parameter | Triamcinolone acetonide (Analyte) | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion ([M+H]+) | m/z 435.2 | m/z 442.3 |
| Product Ion 1 (Quantifier) | m/z 415.2 (Loss of HF) | m/z 422.3 (Loss of HF) |
| Product Ion 2 (Qualifier) | m/z 397.2 (Loss of HF + H₂O) | m/z 404.3 (Loss of HF + H₂O) |
| Collision Energy (CE) | Optimize starting from 15 eV | Optimize starting from 15 eV |
| Dwell Time | 100-200 ms | 100-200 ms |
Q2: How do I determine the optimal collision energy for this compound?
A2: The optimal collision energy (CE) is instrument-dependent and should be determined empirically. Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. Then, for each selected precursor-product ion transition, perform a collision energy optimization experiment by ramping the CE voltage and monitoring the signal intensity of the product ion. The CE that produces the maximum and most stable signal should be used for the quantitative method.
Q3: What are some common challenges when using a deuterated internal standard like this compound?
A3: Common challenges include:
-
Isotopic Contribution (Crosstalk): The analyte (non-deuterated Triamcinolone acetonide) may have a natural isotope distribution that contributes to the signal of the deuterated internal standard, and vice versa. This is particularly relevant at the Lower Limit of Quantification (LLOQ).
-
Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts from a chromatographic column. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.
-
Purity of the Internal Standard: The deuterated internal standard may contain a small percentage of the non-deuterated analyte, which can affect the accuracy of the assay, especially at low concentrations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Signal Intensity or No Signal
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Verify that the mass spectrometer is in positive ESI mode and that the correct precursor and product ions for this compound are being monitored. |
| Ion Source Contamination | A dirty ion source can lead to a significant drop in signal intensity. Clean the ion source components according to the manufacturer's recommendations. |
| Improper Sample Preparation | Ensure that the extraction procedure is efficient and that the final sample is reconstituted in a solvent compatible with the mobile phase. High concentrations of non-volatile salts can suppress the ESI signal. |
| Suboptimal Collision Energy | If the collision energy is too low, fragmentation will be inefficient. If it is too high, the precursor ion will be excessively fragmented into smaller, unmonitored ions. Perform a collision energy optimization as described in Q2. |
Issue 2: High Variability in Quantitative Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard, leading to variability. Improve sample clean-up, optimize the chromatography to separate the analyte from interfering compounds, or perform a matrix effect evaluation.[1][2] |
| Incomplete Co-elution of Analyte and Internal Standard | Due to the isotope effect, the deuterated internal standard may not perfectly co-elute with the analyte.[3] This can expose them to different matrix effects. Adjusting the chromatographic gradient or changing the column may improve co-elution. |
| Isotopic Crosstalk | The signal from the analyte may be contributing to the signal of the internal standard, or vice versa.[4][5] This can be assessed by injecting a high concentration of the analyte and monitoring the internal standard's MRM transition, and vice versa. If significant crosstalk is observed, it may be necessary to use a different product ion or adjust the concentration of the internal standard. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Protocol 2: Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start with 30% B.
-
Ramp to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B and re-equilibrate for 2 minutes.
-
-
Injection Volume: 5 µL.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Endogenous glucocorticoid analysis by liquid chromatography-tandem mass spectrometry in routine clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotope Effect and Chromatographic Shift of Deuterated Standards
Welcome to our dedicated support center for addressing challenges related to the isotope effect and chromatographic shifts of deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic isotope effect and why does my deuterated standard have a different retention time than my analyte?
A1: The chromatographic isotope effect, also known as the deuterium (B1214612) isotope effect, is the phenomenon where a deuterated compound and its non-deuterated counterpart exhibit different retention times during chromatographic separation.[1][2] This occurs due to subtle differences in the physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller molecular volume and altered van der Waals interactions.[1][2] These differences influence the compound's interaction with the stationary phase, resulting in a retention time shift.[1][2] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1][2]
Q2: What factors influence the magnitude of the chromatographic shift?
A2: Several factors can influence the extent of the retention time shift between a deuterated standard and its corresponding analyte:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule leads to a larger chromatographic shift.[1][3]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect the magnitude of the shift.[2][4]
-
Chromatographic Mode: The type of chromatography plays a significant role. In reversed-phase chromatography (RPC), deuterated compounds often elute earlier, while in normal-phase chromatography (NPC), they may elute later.[5]
-
Mobile Phase Composition: Adjusting the mobile phase, such as the organic solvent ratio or pH, can alter the separation between the deuterated and non-deuterated compounds.[1]
-
Column Temperature: Modifying the column temperature can also influence the selectivity and the degree of separation.[6]
Q3: Can the chromatographic shift of my deuterated internal standard affect the accuracy of my quantitative results?
A3: Yes, a significant chromatographic shift can compromise the accuracy and precision of your results.[2][7] If the deuterated internal standard does not co-elute perfectly with the analyte, they may be exposed to different co-eluting matrix components.[6] This can lead to differential ion suppression or enhancement in the mass spectrometer, meaning the internal standard may not adequately correct for matrix effects.[6][8]
Q4: Are there alternatives to deuterated standards that are less prone to chromatographic shifts?
A4: Yes, internal standards labeled with heavier stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are less likely to exhibit a noticeable chromatographic shift.[6][9] These isotopes cause a more significant mass difference without substantially altering the molecule's physicochemical properties in the same way deuterium does.
Q5: What is isotopic exchange (or H/D back-exchange) and how can it affect my analysis?
A5: Isotopic exchange is a phenomenon where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[10][11] This is more likely to occur if the deuterium labels are on acidic or basic sites of the molecule.[6] This exchange can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[10]
Troubleshooting Guides
Issue 1: Significant Chromatographic Separation between Analyte and Deuterated Standard
Symptoms:
-
Visible separation between the analyte and deuterated internal standard peaks in the chromatogram.
-
Poor precision and accuracy in quantitative results, especially in complex matrices.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic separation.
Detailed Steps:
-
Confirm the Issue: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the presence and extent of the retention time difference.[1]
-
Optimize Chromatography:
-
Adjust Gradient Profile: Altering the gradient slope can sometimes minimize the separation.[1]
-
Modify Mobile Phase Composition: Make small changes to the organic solvent ratio (e.g., methanol (B129727) vs. acetonitrile) or adjust the pH for ionizable compounds.[1]
-
Adjust Column Temperature: Increasing or decreasing the temperature can alter selectivity and potentially improve co-elution.[6]
-
-
Consider Alternative Internal Standards: If chromatographic optimization fails to achieve acceptable co-elution, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[6]
Issue 2: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability (%CV) in quality control samples.
-
Poor accuracy in spiked matrix samples.
-
Results are not reproducible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for accuracy and precision issues.
Detailed Steps:
-
Assess Isotopic Purity: Inject a high concentration of the internal standard solution alone to check for the presence of unlabeled analyte.[6] An unlabeled impurity will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[6]
-
Evaluate Isotopic Exchange: Assess the stability of the deuterium labels by incubating the internal standard in the sample matrix or mobile phase under your experimental conditions for varying lengths of time. Analyze the samples to see if there is a loss of the deuterated signal and an increase in a lower-mass isotopic signal.
-
Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. If the analyte and internal standard elute in a region of significant and variable ion suppression, it can lead to inaccurate results.
Data Presentation
Table 1: Influence of Chromatographic Conditions on Isotope Effect
| Chromatographic Mode | Stationary Phase | Typical Observation for Deuterated Standard | Magnitude of Shift |
| Reversed-Phase (RPC) | C18, C8 (Non-polar) | Elutes earlier than non-deuterated analyte[5] | Generally small, increases with the number of D atoms[1] |
| Normal-Phase (NPC) | Silica, Cyano (Polar) | Elutes later than non-deuterated analyte[5] | Can be more pronounced than in RPC |
| HILIC | Amide, Silica (Polar) | Variable, can elute earlier or later | Dependent on specific interactions |
Table 2: Comparison of Stable Isotope Labels for Internal Standards
| Isotope Label | Common Mass Shift | Propensity for Chromatographic Shift | Relative Cost | Key Considerations |
| Deuterium (²H or D) | +1 per D atom | Highest | Lowest | Prone to isotope effects and H/D back-exchange[12] |
| Carbon-13 (¹³C) | +1 per ¹³C atom | Very Low | Higher | Considered a more robust choice to avoid chromatographic shifts[12] |
| Nitrogen-15 (¹⁵N) | +1 per ¹⁵N atom | Very Low | Higher | Excellent alternative when the molecule contains nitrogen |
Experimental Protocols
Protocol 1: Evaluating Chromatographic Co-elution
Objective: To visually assess the retention time difference between an analyte and its deuterated internal standard.
Methodology:
-
Standard Preparation: Prepare a solution containing both the analyte and the deuterated internal standard at a concentration that gives a strong signal (e.g., mid-point of the calibration curve).
-
LC-MS/MS Analysis: Inject the mixed standard solution onto your LC-MS/MS system using your established analytical method.
-
Data Acquisition: Acquire data by monitoring the appropriate mass transitions for both the analyte and the deuterated internal standard.
-
Data Analysis:
-
Generate extracted ion chromatograms (EICs) for the primary transition of the analyte and the internal standard.[13]
-
Overlay the two EICs in your chromatography data system.
-
Visually inspect the chromatograms to determine the degree of peak separation. Note the retention times at the apex of each peak.[6]
-
Protocol 2: Post-Column Infusion Experiment for Matrix Effect Evaluation
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
Setup:
-
Prepare a solution of the analyte and internal standard in the mobile phase.
-
Using a T-junction, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.
-
-
Analysis:
-
Inject a blank matrix sample (e.g., extracted plasma from a control source) onto the LC system.
-
Acquire data for the analyte and internal standard transitions over the entire chromatographic run.
-
-
Data Analysis:
-
Plot the signal intensity of the infused analyte and internal standard over time.
-
A stable, flat baseline represents no matrix effects. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. benchchem.com [benchchem.com]
Preventing hydrogen-deuterium exchange in Triamcinolone acetonide-d7 solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing hydrogen-deuterium (H-D) exchange in Triamcinolone (B434) acetonide-d7 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for my Triamcinolone acetonide-d7 internal standard?
A1: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium (B1214612) atom on a deuterated compound, such as this compound, is replaced by a hydrogen atom from the surrounding solvent or matrix.[1] This is a significant concern in quantitative analysis, particularly in LC-MS/MS, as it alters the mass of the internal standard. This can lead to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration, compromising the accuracy and reliability of your results.[2]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The stability of deuterium labels depends on their position within the molecule. Generally, deuteriums on heteroatoms (like -OH) are highly labile. For corticosteroids, deuterium atoms at positions activated by adjacent functional groups can also be more susceptible to exchange, especially under acidic or basic conditions.[1] It is crucial to use internal standards where the deuterium labels are in stable, non-exchangeable positions.
Q3: What are the primary factors that promote H-D exchange in my this compound solutions?
A3: The main factors that accelerate H-D exchange are:
-
pH: Both acidic and basic conditions can catalyze H-D exchange. The rate of exchange is generally at its minimum between pH 2.5 and 3.0.[3] For Triamcinolone acetonide specifically, decomposition is minimal at a pH of approximately 3.4 and increases rapidly above pH 5.5.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H-D exchange. Storing solutions at lower temperatures is critical for maintaining isotopic stability.[3]
-
Solvent Type: Protic solvents, such as water and methanol, can readily donate protons and facilitate H-D exchange. Aprotic solvents, like acetonitrile (B52724) and chloroform, are preferred for reconstituting and storing deuterated standards.[5]
Q4: How should I prepare and store my this compound stock and working solutions to minimize H-D exchange?
A4: To ensure the stability of your deuterated standard, follow these best practices:
-
Solvent Selection: Whenever possible, use high-purity, anhydrous aprotic solvents like acetonitrile for reconstitution.[5]
-
pH Control: If an aqueous solution is necessary, use a buffer to maintain the pH between 2.5 and 3.4.[3][4]
-
Temperature: Store stock solutions at -20°C or below for long-term stability.[6] Working solutions, if prepared in a protic solvent, should be made fresh daily and kept at low temperatures.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to prevent exposure to atmospheric moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased signal for the non-deuterated analyte in a sample containing only the deuterated standard. | Hydrogen-deuterium exchange is occurring, converting the deuterated standard into the non-deuterated analyte. | 1. Verify Solvent: Ensure you are using a high-purity, anhydrous aprotic solvent for your standard preparation. 2. Check pH: If using an aqueous medium, measure and adjust the pH to be within the optimal range of 2.5-3.4. 3. Lower Temperature: Store all solutions containing the deuterated standard at -20°C or colder. Prepare working solutions fresh and keep them on ice or in a cooled autosampler. |
| Decreasing signal of the deuterated internal standard over time. | This could be due to either H-D exchange or chemical degradation of the Triamcinolone acetonide molecule itself. | 1. Investigate H-D Exchange: Analyze a freshly prepared standard solution and compare it to one that has been stored for a period under your experimental conditions. A shift in the isotopic profile towards lower masses indicates H-D exchange. 2. Investigate Chemical Degradation: Triamcinolone acetonide is known to degrade, especially at pH values above 5.5.[4] Analyze your sample for known degradation products, such as the 21-aldehyde and 17-carboxylic acid derivatives.[7] |
| Inconsistent and irreproducible quantitative results. | This is a common symptom of internal standard instability due to H-D exchange or degradation. | 1. Perform a Stability Study: Prepare your deuterated standard in the matrix and solvent you use for your assay. Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and under different storage conditions (room temperature, 4°C, -20°C) to determine the stability of the standard under your specific experimental workflow. 2. Optimize LC-MS Method: Minimize the time the sample spends in the autosampler and on the LC column. Use a mobile phase with a pH that minimizes exchange (ideally pH 2.5-3.4). |
Quantitative Data Summary
| Parameter | Condition | Relative Rate of H-D Exchange | Recommendation for this compound |
| pH | < 2.5 | Increased | Avoid highly acidic conditions. |
| 2.5 - 3.4 | Minimal | Optimal pH range for stability. [3][4] | |
| > 5.5 | Significantly Increased | Strictly avoid neutral to basic conditions.[4] | |
| Temperature | -80°C | Very Low | Recommended for long-term storage of stock solutions. |
| -20°C | Low | Suitable for short to medium-term storage.[6] | |
| 4°C | Moderate | Use for short-term storage of working solutions. | |
| Room Temperature | High | Avoid prolonged exposure. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Minimal | Recommended for all solutions. [5] |
| Protic (e.g., Methanol, Water) | High | Use only when absolutely necessary and for short periods. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 1 mg/mL stock solution of this compound in an aprotic solvent to minimize H-D exchange.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber glass vial with a PTFE-lined cap
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a Class A volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the solid completely. Gentle vortexing or sonication may be used if necessary.
-
Once dissolved, bring the solution to the final volume with anhydrous acetonitrile.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.
-
Store the stock solution at -20°C or colder.
Protocol 2: Assessing the Stability of this compound in a Working Solution
Objective: To determine the extent of H-D exchange of a this compound working solution under specific experimental conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Proposed working solution solvent (e.g., mobile phase, reconstitution solvent)
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound at the desired concentration in the proposed solvent.
-
Immediately after preparation (T=0), inject the solution into the LC-MS/MS system and acquire the mass spectrum, focusing on the isotopic distribution of the molecular ion.
-
Incubate the remaining working solution under the conditions to be tested (e.g., room temperature in the autosampler).
-
Inject aliquots of the working solution at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the mass spectrum for any changes in the isotopic distribution. A decrease in the abundance of the fully deuterated ion and an increase in the abundance of ions with lower m/z values (M-1, M-2, etc.) indicate H-D exchange.
-
Quantify the percentage of H-D exchange over time to determine the stability of the working solution under the tested conditions.
Visualizations
Caption: Factors influencing H-D exchange and mitigation strategies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Stability of Triamcinolone acetonide-d7 in various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Triamcinolone (B434) acetonide-d7 under various storage conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental procedures.
While specific stability data for Triamcinolone acetonide-d7 is limited, its stability profile is expected to be comparable to that of its non-deuterated counterpart, Triamcinolone Acetonide (TCA). The information presented here is largely based on studies of TCA and should serve as a strong proxy for the deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I store solutions of this compound?
A2: The stability of Triamcinolone acetonide in solution is dependent on several factors including the solvent, pH, and presence of other substances.[2] For short-term storage, solutions should be kept at 2-8°C and protected from light.[3] For long-term storage, it is advisable to prepare aliquots and store them at -20°C or below to minimize freeze-thaw cycles. The stability of the compound in solution has not been definitively determined and should be evaluated by the user under their specific experimental conditions.
Q3: What are the main degradation pathways for Triamcinolone acetonide?
A3: The primary degradation pathways for Triamcinolone acetonide are oxidation and hydrolysis.[4][5][6][7]
-
Oxidation: This is the predominant degradation mechanism and often occurs at the 17-side chain, leading to the formation of a 21-aldehyde and a 17-carboxylic acid.[5][8][9] This process can be catalyzed by trace metals, particularly copper ions.[8][10]
-
Hydrolysis: The acetonide moiety can undergo hydrolysis, especially under acidic conditions (pH below 4), yielding triamcinolone.[4][10] In neutral and alkaline solutions, autoxidation is the primary degradation pathway.[10]
Q4: Is this compound sensitive to light?
A4: Yes, Triamcinolone acetonide is known to be light-sensitive.[3] Photodegradation can occur upon exposure to UV radiation, particularly UV-B light, leading to the formation of radical species.[11] Therefore, it is crucial to protect both solid and solution forms of this compound from light by using amber vials or by storing them in the dark.[3][12]
Q5: What is the effect of pH on the stability of Triamcinolone acetonide solutions?
A5: The stability of Triamcinolone acetonide in aqueous solutions is highly pH-dependent. The compound is most stable at a pH of approximately 3.4.[2] Above pH 5.5, its degradation increases rapidly.[2] In acidic solutions (below pH 3), specific-acid-catalyzed hydrolysis of the cyclic ketal occurs.[10] In neutral to basic solutions, autoxidation is the main degradation pathway.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results or loss of signal over time. | Degradation of the standard solution. | - Prepare fresh solutions more frequently. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store solutions at or below -20°C and protect from light. - Verify the pH of your solution; adjust to a more optimal pH (around 3.4-5) if your experimental conditions allow.[2] |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | - Review the known degradation pathways (oxidation and hydrolysis) to tentatively identify the impurities. The major degradation products are often the 21-aldehyde and 17-carboxylic acid derivatives.[5][8][9] - Perform forced degradation studies to confirm the identity of the degradants. - Minimize exposure to light, oxygen, and trace metals. Consider using chelating agents like EDTA if metal catalysis is suspected.[10] |
| Precipitation of the compound from solution, especially after refrigeration. | Poor solubility or agglomeration at low temperatures. | - Triamcinolone acetonide is practically insoluble in water and sparingly soluble in ethanol.[13] Ensure you are using a suitable solvent such as methanol (B129727) or chloroform (B151607) where it is slightly soluble.[1] - For injectable suspensions of the non-deuterated compound, storage below 15°C can cause agglomeration.[12] While this may not directly apply to analytical standard solutions, it highlights a potential for temperature-related physical instability. Allow solutions to equilibrate to room temperature and vortex before use. |
| Reduced recovery during sample preparation. | Adsorption to container surfaces or instability in the sample matrix. | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - Evaluate the stability of this compound in your specific sample matrix by performing stability tests at different time points and conditions. |
Data Summary
Table 1: Summary of Forced Degradation Studies on Triamcinolone Acetonide
| Stress Condition | Observation | Reference |
| Acidic (5N HCl, 70°C, 30 min) | Moderate degradation detected. | [14] |
| Basic (1N NaOH, 70°C, 10 min) | The drug was very unstable. | [14] |
| Oxidative (3.0% H₂O₂, 70°C, 30 min) | The sample was stable. | [14] |
| Thermal (70°C) | No substantial deterioration. | [14] |
| Photolytic (1.2 million lux hours visible & 200 Watt-hour/m² UV) | The sample should be relatively stable. | [14] |
| Aqueous Solution (pH 1-10, 70°C) | Degradation follows apparent first-order kinetics. Minimal degradation at pH ~3.4.[2] Rapid increase in degradation above pH 5.5.[2] | [2][10] |
| Presence of Metal Ions (Cu²⁺) | Markedly accelerates oxidative degradation in neutral and basic solutions. | [10] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture relevant to the analytical method) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into amber glass vials. Store the vials under various conditions to be tested (e.g., -20°C, 4°C, room temperature, and elevated temperatures like 40°C or 60°C). Also, include a condition with exposure to light (e.g., UV or fluorescent).
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: Use a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of this compound and to detect the formation of any degradation products.[2][6]
-
Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. A compound is generally considered stable if the loss is less than 10%.
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound in the chosen solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for a specified time.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Neutralization: After exposure, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using an HPLC-MS or a similar technique to separate and identify the parent compound and all resulting degradation products.[6][7]
Visualizations
Caption: Major degradation pathways of Triamcinolone Acetonide.
Caption: General workflow for assessing the stability of a compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]
- 11. In vitro phototoxic properties of triamcinolone 16,17-acetonide and its main photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sterimaxinc.com [sterimaxinc.com]
- 13. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape for Triamcinolone Acetonide-d7 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Triamcinolone acetonide-d7, leading to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the peak has an asymmetrical tail, is a frequent issue in the HPLC analysis of corticosteroids like this compound. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2][3][4][5][6][7][8][9][10] This is a significant factor for polar and basic compounds.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups (at higher pH) or the analyte itself, increasing the likelihood of secondary interactions and causing tailing.[2][3][4][8]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can distort peak shape.[1][4][11][12]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion, including tailing.[1][11][13][14]
-
Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[15][16][17][18]
Q2: My this compound peak is fronting. What could be the reason?
Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but can still occur. Potential causes include:
-
Column Overload: Injecting a highly concentrated sample can lead to peak fronting.[11][13][14][19]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[15][16][17][18][19]
-
Column Degradation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[11][19]
-
Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes cause peak distortion.
Q3: Can the deuterated internal standard (this compound) behave differently from the non-deuterated compound?
In HPLC, deuterated and non-deuterated isotopologues are generally expected to have very similar retention times and peak shapes. However, subtle differences in chromatographic behavior can sometimes be observed due to the isotope effect, although this is usually minor in liquid chromatography. If significant differences in peak shape are observed between Triamcinolone acetonide and its d7-labeled internal standard, it is more likely due to factors such as co-eluting interferences in one of the samples or differences in the sample matrix, rather than inherent differences in their chromatographic properties.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for this compound, follow this troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mac-mod.com [mac-mod.com]
- 18. phenomenex.com [phenomenex.com]
- 19. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Ion Suppression with Triamcinolone Acetonide-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression when analyzing Triamcinolone (B434) acetonide in complex matrices using Triamcinolone acetonide-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Triamcinolone acetonide in complex matrices?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a complex sample (like plasma, urine, or tissue homogenates) reduce the ionization efficiency of the target analyte, Triamcinolone acetonide, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2]
Q2: How does using this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression. By calculating the ratio of the peak area of Triamcinolone acetonide to that of this compound, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression in the analysis of corticosteroids like Triamcinolone acetonide?
A3: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not effectively removed during sample preparation.[1] For corticosteroids, common culprits in matrices like plasma and urine include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[1]
-
Proteins and Peptides: Residual proteins and peptides after initial sample clean-up can co-elute with the analyte.[1]
Q4: How can I determine if my assay is suffering from ion suppression?
A4: A post-column infusion experiment is a standard method to detect and evaluate ion suppression. This involves infusing a constant flow of a Triamcinolone acetonide solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for Triamcinolone acetonide and this compound | Significant ion suppression from the sample matrix. | Optimize the sample preparation method to remove interfering components. Consider switching from protein precipitation (PPT) to more effective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3] |
| High variability in analyte response across different samples | Inconsistent matrix effects between samples. | Ensure the consistent addition of this compound to all samples, standards, and quality controls at the earliest stage of sample preparation. This allows the internal standard to compensate for variability throughout the entire analytical process. |
| Chromatographic peak for this compound is slightly shifted from the analyte peak | Isotope effect. The deuterium (B1214612) atoms can sometimes cause a slight change in retention time. | While a small shift is often acceptable, significant separation can lead to differential ion suppression. Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to ensure co-elution of the analyte and the internal standard. |
| Poor recovery of Triamcinolone acetonide | Inefficient sample extraction. | Evaluate and optimize the extraction solvent and pH for LLE, or the sorbent and elution solvent for SPE to ensure efficient recovery of Triamcinolone acetonide. One study reported recovery rates of 77.4% to 99.0% for Triamcinolone acetonide from human plasma using a liquid-liquid extraction method with ethyl acetate (B1210297) and N-hexane (4:1, v/v).[4] |
Experimental Protocols and Data
Example LC-MS/MS Method for Triamcinolone Acetonide in Human Plasma
This protocol is based on a validated method for the quantification of Triamcinolone acetonide in human plasma.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 50 µL of 40% acetonitrile (B52724) in water.
-
Add 3 mL of extraction solvent (ethyl acetate: n-hexane, 4:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL onto the UPLC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water with 1% Formic Acid (55:45, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| MS System | Waters Quattro Premier XE |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | See Table 2 |
Table 1: Method Validation Data for Triamcinolone Acetonide in Human Plasma [4][5]
| Parameter | Result |
| Linearity Range | 0.53–21.20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL |
| Intra-day Precision (%RSD) | 3.01% - 9.96% |
| Inter-day Precision (%RSD) | 3.53% - 11.26% |
| Intra-day Accuracy (%) | -6.58% to -1.96% |
| Inter-day Accuracy (%) | -3.37% to 0.35% |
| Extraction Recovery | 77.4% - 99.0% |
| Matrix Effect | Met acceptance criteria (no significant ion suppression or enhancement observed) |
Table 2: MRM Transitions for Triamcinolone Acetonide and Potential Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Triamcinolone acetonide | 435.4 | 397.3 | [4][5] |
| Triamcinolone acetonide | 435 | 415 | [6][7] |
| Triamcinolone acetonide-d6 | Not specified | Not specified | [8] |
| Triamcinolone-d1 acetonide-d6 | Not specified | Not specified | [9] |
Note: Specific MRM transitions for deuterated standards should be optimized based on the specific labeled positions and the instrument used.
Visualizations
Workflow for Minimizing Ion Suppression
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. academic.oup.com [academic.oup.com]
Cross-contamination issues with labeled and unlabeled triamcinolone acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cross-contamination issues with labeled and unlabeled triamcinolone (B434) acetonide. The information is designed to assist researchers in obtaining accurate and reliable results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-contamination when analyzing labeled and unlabeled triamcinolone acetonide?
A1: The primary cause of cross-contamination is carryover from the analytical system, particularly in liquid chromatography-mass spectrometry (LC-MS) systems. This occurs when remnants of a high-concentration sample persist in the injector, column, or detector and interfere with the subsequent analysis of a low-concentration sample. When working with both labeled (e.g., d6-triamcinolone acetonide) and unlabeled forms, even minor carryover can lead to inaccurate quantification.
Q2: How can I minimize carryover in my LC-MS/MS analysis of triamcinolone acetonide?
A2: To minimize carryover, a multi-faceted approach is recommended. This includes optimizing the wash solvent composition and volume to effectively remove residual triamcinolone acetonide from the autosampler needle and injection port. Employing a needle wash step before and after each injection is crucial. Additionally, a well-designed chromatographic gradient that includes a high-organic wash at the end of each run can help clean the analytical column. In some cases, dedicated LC systems for high- and low-concentration samples may be necessary.
Q3: What are the acceptable limits for carryover in bioanalytical methods?
A3: According to regulatory guidelines from agencies like the FDA and EMA, carryover should be assessed by injecting a blank sample after a high-concentration standard (typically the upper limit of quantification, ULOQ). The response of the analyte in the blank sample should not exceed 20% of the response of the lower limit of quantification (LLOQ), and the response of the internal standard should not exceed 5% of its response in the LLOQ sample.[1]
Q4: Can the stable isotope-labeled internal standard (SIL-IS) contribute to the signal of the unlabeled analyte?
A4: Yes, this phenomenon, known as isotopic cross-contribution or isotope cross-talk, can occur. It happens when the isotopic cluster of the SIL-IS overlaps with the mass-to-charge ratio (m/z) of the unlabeled analyte. While deuterium-labeled standards like d6-triamcinolone acetonide are designed to have a distinct mass, natural isotopic abundance (e.g., ¹³C) in the unlabeled analyte can contribute a small signal at the m/z of the labeled standard, and vice versa. This is particularly important at very low analyte concentrations. Careful selection of precursor and product ions for multiple reaction monitoring (MRM) transitions and thorough method validation are essential to minimize this effect.
Troubleshooting Guides
Issue 1: High Carryover of Triamcinolone Acetonide Observed in Blank Injections
Symptoms:
-
Significant peak detected at the retention time of triamcinolone acetonide in a blank injection following a high-concentration sample.
-
Inaccurate and imprecise results for low-concentration samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Autosampler Wash | 1. Optimize Wash Solvent: Use a wash solvent with high organic content (e.g., 90% acetonitrile (B52724) or methanol) to effectively solubilize and remove triamcinolone acetonide. Consider adding a small percentage of formic acid or ammonium (B1175870) hydroxide (B78521) to the wash solvent to match the mobile phase and improve cleaning. 2. Increase Wash Volume and Duration: Increase the volume of the wash solvent used and the duration of the needle wash cycle in the autosampler program. 3. Multiple Wash Solvents: Use a sequence of wash solvents with different polarities (e.g., a polar wash followed by a non-polar wash) to remove a wider range of potential residues. |
| Column Contamination | 1. Implement a Strong Post-Gradient Wash: At the end of each chromatographic run, include a step with a high percentage of strong solvent (e.g., 95-100% acetonitrile or isopropanol) to elute any strongly retained compounds from the column. 2. Dedicated Column: If feasible, use a dedicated analytical column for high-concentration samples to prevent contamination of columns used for sensitive, low-level quantification. |
| Injector Port Contamination | 1. Manual Cleaning: If carryover persists, consider manually cleaning the injector port and rotor seal according to the manufacturer's instructions. 2. Replace Consumables: Worn injector parts, such as the rotor seal or needle seat, can be a source of carryover and may need to be replaced. |
Issue 2: Suspected Isotopic Cross-Contribution Between Labeled and Unlabeled Triamcinolone Acetonide
Symptoms:
-
Non-linear calibration curve, particularly at the lower end.
-
Inaccurate quantification, especially when the concentration of the analyte and the internal standard are vastly different.
-
Detectable signal in the unlabeled analyte's MRM transition when only the labeled standard is injected (and vice versa).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Overlapping Isotopic Profiles | 1. Optimize MRM Transitions: Carefully select precursor and product ions for both the labeled and unlabeled triamcinolone acetonide to minimize potential overlap. Whenever possible, choose fragment ions that are unique to each compound. 2. High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to achieve better mass separation between the isotopic peaks of the labeled and unlabeled compounds. |
| Impurity in Isotope-Labeled Standard | 1. Verify Purity of SIL-IS: Obtain a certificate of analysis for the labeled internal standard to confirm its isotopic purity. If the purity is low, it can contribute to the signal of the unlabeled analyte. |
| In-source Fragmentation or Isotope Exchange | 1. Optimize Ion Source Conditions: Adjust ion source parameters such as temperature and voltages to minimize in-source fragmentation, which could potentially lead to the loss of deuterium (B1214612) from the labeled standard. 2. Evaluate Mobile Phase Composition: In rare cases, certain mobile phase conditions could promote hydrogen-deuterium exchange. This can be investigated by incubating the labeled standard in the mobile phase for an extended period and analyzing for any mass shifts. |
Data Presentation: Quantifying Carryover and Isotopic Cross-Contribution
Table 1: Illustrative Example of Carryover Assessment
| Sample Injected | Analyte Concentration | Peak Area in Subsequent Blank Injection | % Carryover (relative to LLOQ) |
| ULOQ Standard | 1000 ng/mL | 500 | 10% |
| Blank | 0 ng/mL | < 100 | Not Applicable |
Acceptance Criterion: ≤ 20% of the LLOQ response.
Table 2: Illustrative Example of Isotopic Cross-Contribution Assessment
| Compound Injected | Concentration | MRM Transition Monitored | Observed Peak Area | % Cross-Contribution |
| Unlabeled Triamcinolone Acetonide | 1000 ng/mL | Unlabeled (e.g., 435.2 -> 397.2) | 1,000,000 | - |
| Unlabeled Triamcinolone Acetonide | 1000 ng/mL | Labeled (e.g., 441.2 -> 403.2) | 5,000 | 0.5% |
| d6-Triamcinolone Acetonide | 100 ng/mL | Labeled (e.g., 441.2 -> 403.2) | 1,200,000 | - |
| d6-Triamcinolone Acetonide | 100 ng/mL | Unlabeled (e.g., 435.2 -> 397.2) | 2,400 | 0.2% |
Note: The MRM transitions are examples and should be optimized experimentally.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Triamcinolone Acetonide
This protocol provides a general framework for the quantitative analysis of triamcinolone acetonide in a biological matrix using a stable isotope-labeled internal standard.[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, urine), add 20 µL of the internal standard working solution (e.g., d6-triamcinolone acetonide in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-3.0 min: 30-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Triamcinolone Acetonide: Precursor Ion (Q1): 435.2, Product Ion (Q3): 397.2 d6-Triamcinolone Acetonide (IS): Precursor Ion (Q1): 441.2, Product Ion (Q3): 403.2 |
| Ion Source Parameters | Optimize for specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2) |
Mandatory Visualizations
Signaling Pathway of Triamcinolone Acetonide
Caption: Glucocorticoid receptor signaling pathway for triamcinolone acetonide.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for sample preparation and analysis by LC-MS/MS.
References
Impact of solvent choice on Triamcinolone acetonide-d7 stability and signal
Welcome to the technical support center for Triamcinolone acetonide-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the stability and signal of this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to the stability and signal of this compound.
Issue 1: Poor Signal or Signal Loss
You are experiencing a weak or absent signal for this compound during your LC-MS/MS analysis.
Possible Causes and Solutions:
-
Improper Storage of Stock/Working Solutions: Long-term storage in protic solvents or at inappropriate temperatures can lead to degradation or deuterium-hydrogen (H/D) exchange.[1]
-
Solution: Store stock solutions of this compound in aprotic solvents such as acetonitrile (B52724) or DMSO at -20°C or lower for long-term stability.[1] Prepare working solutions fresh as needed.[1]
-
-
Degradation in Analytical Mobile Phase: The pH and composition of the mobile phase can affect the stability of the analyte. Triamcinolone acetonide is known to be least stable in neutral to basic aqueous solutions and more stable at a slightly acidic pH.[2]
-
Solution: Evaluate the stability of this compound in your mobile phase. If degradation is suspected, consider adjusting the mobile phase pH to be slightly acidic (around pH 3.4 was found to be optimal for the non-deuterated form) and using fresh mobile phase for each run.[3]
-
-
Ion Suppression from Solvent or Matrix: Co-eluting matrix components or certain mobile phase additives can suppress the ionization of this compound.[4]
-
Solution: Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is detected at the retention time of your analyte, modify the chromatographic method to separate it from the interfering components.[4] Using high-purity LC-MS grade solvents can also minimize contamination that may lead to ion suppression.[5]
-
-
In-source Fragmentation: The settings of the mass spectrometer's ion source can sometimes cause the deuterated internal standard to lose its deuterium (B1214612) labels.
-
Solution: Optimize the ion source parameters. Using "softer" ionization conditions, such as reducing the ionization energy if using Electron Ionization (EI), may mitigate this issue.
-
Troubleshooting Workflow for Poor Signal or Signal Loss:
References
Validation & Comparative
The Gold Standard for Bioanalysis: Validating an Analytical Method with Triamcinolone Acetonide-d7
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the realm of bioanalysis, the use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable analytical methods. This guide provides a comprehensive comparison of the validation of an analytical method for triamcinolone (B434) acetonide using its deuterated form, Triamcinolone acetonide-d7, as an internal standard versus a non-deuterated alternative.
Triamcinolone acetonide is a potent synthetic corticosteroid used to treat a variety of inflammatory conditions. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is essential to correct for variability and ensure data integrity.
Superior Performance with a Deuterated Internal Standard
A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of deuterium (B1214612) atoms. This subtle difference allows for its distinction by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly to the unlabeled analyte throughout the analytical process. This co-elution and similar behavior are critical for compensating for matrix effects, which are a common source of error in bioanalytical methods.
In contrast, a non-deuterated internal standard, often a structural analog of the analyte, may have different extraction recovery, chromatographic retention time, and ionization efficiency, leading to less accurate correction and potentially biased results.
The following table summarizes the validation parameters for the quantification of triamcinolone acetonide using two different internal standards: Triamcinolone acetonide-d6 (a close analog to d7) and Cortisone Acetate (B1210297) (a non-deuterated structural analog). The data is compiled from separate studies to provide a comparative overview.
| Validation Parameter | Method with Deuterated Internal Standard (Triamcinolone acetonide-d6) | Method with Non-Deuterated Internal Standard (Cortisone Acetate) |
| Linearity (Concentration Range) | 0 - 100 ng/mL | 0.53 - 21.20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | -6.58% to -1.96% (intra-day), -3.37% to 0.35% (inter-day) |
| Precision (% RSD) | < 15% | 3.01% to 9.96% (intra-day), 3.53% to 11.26% (inter-day) |
| Matrix Effect | Significantly reduced due to co-elution | 95.79% to 101.08% |
| Recovery | Consistent and comparable to the analyte | Not explicitly reported, but implied to be consistent |
Data for the deuterated internal standard is based on a study using a d6 surrogate, which is expected to have comparable performance to d7. Data for the non-deuterated internal standard is from a separate study for triamcinolone acetonide.
As the data suggests, methods employing a deuterated internal standard generally exhibit excellent accuracy and precision, effectively minimizing the impact of the sample matrix.
Experimental Protocols
A robust and validated analytical method is critical for obtaining reliable data. The following are representative experimental protocols for the quantification of triamcinolone acetonide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
To 100 µL of the plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of the plasma sample, add the internal standard solution (this compound).
-
Add 2.5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen gas.
-
Reconstitute the dried extract in the mobile phase for analysis.[1]
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for triamcinolone acetonide and this compound are optimized for sensitive and specific detection.
Visualizing the Workflow and the Principle of Correction
To better understand the experimental process and the role of the internal standard, the following diagrams have been generated.
Caption: Experimental workflow for the analysis of triamcinolone acetonide.
Caption: How an internal standard corrects for analytical variability.
References
Comparison of Triamcinolone acetonide-d7 and other internal standards for corticosteroid analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of corticosteroids is paramount. The choice of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical decision that can significantly impact data quality. This guide provides an objective comparison of Triamcinolone (B434) acetonide-d7, a stable isotope-labeled internal standard (SIL-IS), with other commonly used internal standards for corticosteroid analysis, supported by experimental data from published literature.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Reign Supreme
In the world of quantitative analysis, an internal standard (IS) is added to samples, calibrators, and quality controls to correct for variability during sample preparation and instrumental analysis. The ideal IS mimics the analyte of interest in its physicochemical properties, ensuring that any variations in extraction efficiency, matrix effects, or instrument response are accounted for.
Stable isotope-labeled internal standards, such as Triamcinolone acetonide-d7, are considered the gold standard for bioanalysis.[1] In these standards, one or more atoms of the analyte molecule are replaced with their stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical behaviors remain virtually identical. This near-perfect chemical mimicry leads to superior accuracy and precision in quantification.
Beyond the Gold Standard: A Look at Alternative Internal Standards
While SIL-IS are preferred, other types of internal standards are also employed in corticosteroid analysis, primarily due to cost or commercial availability. These alternatives can be broadly categorized as:
-
Other Deuterated Steroids: Sometimes, a deuterated version of a different but structurally similar steroid is used as an internal standard for a panel of corticosteroids. For example, cortisol-d4 is often used in methods analyzing multiple glucocorticoids.
-
Structural Analogs (Non-deuterated): These are compounds that are chemically similar to the analyte but not isotopically labeled. Examples used in corticosteroid analysis include other corticosteroids like betamethasone, cortisone (B1669442) acetate (B1210297), or even other structurally related compounds like testosterone.[2][3][4][5]
Performance Under the Microscope: A Data-Driven Comparison
The true test of an internal standard lies in its performance. The following tables summarize validation data from studies employing either a deuterated internal standard for triamcinolone acetonide or a non-deuterated structural analog.
Table 1: Performance of an LC-MS/MS Method for Triamcinolone Acetonide Using a Deuterated Internal Standard (Triamcinolone acetonide-d6)
| Parameter | Result | Reference |
| Linearity Range | 0 - 100 ng/mL | [6] |
| Accuracy | Within ±15% of nominal concentrations | [6] |
| Precision (CV%) | < 15% | [6] |
| Recovery | Not explicitly stated, but the use of a SIL-IS is intended to correct for recovery variations. | [6] |
| Matrix Effect | Minimized by the co-eluting SIL-IS. | [6] |
Table 2: Performance of an LC-MS/MS Method for Triamcinolone Acetonide Using a Non-Deuterated Internal Standard (Cortisone Acetate)
| Parameter | Result | Reference |
| Linearity Range | 0.53–21.20 ng/mL | [2][3][4] |
| Accuracy (RE%) | -6.577% to 0.348% | [2][3][4] |
| Intra-run Precision (CV%) | 3.007% to 9.960% | [2][3][4] |
| Inter-run Precision (CV%) | 3.528% to 11.26% | [2][3][4] |
| Extraction Recovery | 85.2% - 92.8% | [2][3][4] |
| Matrix Effect | 93.5% - 108.2% | [2][3][4] |
Comparative Analysis:
While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a stable isotope-labeled internal standard like this compound (or -d6) is theoretically superior. The key advantage lies in its ability to more effectively compensate for matrix effects and variability in extraction recovery due to its near-identical chemical and physical properties to the analyte.
In the method using cortisone acetate, while the reported matrix effect and recovery are within acceptable limits, any subtle differences in the extraction behavior or ionization efficiency between triamcinolone acetonide and cortisone acetate could introduce a bias in the results, especially in complex biological matrices. The use of a SIL-IS minimizes this potential for differential behavior.
Unveiling the "How": Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are representative experimental protocols for the analysis of triamcinolone acetonide using both deuterated and non-deuterated internal standards.
Protocol 1: LC-MS/MS Analysis of Triamcinolone Acetonide Using a Deuterated Internal Standard
This protocol is based on a method for the quantification of triamcinolone acetonide in urine.[6]
-
Sample Preparation:
-
To a 2.5 mL urine aliquot, add the deuterated internal standard (d6-Triamcinolone acetonide).
-
Perform enzymatic hydrolysis.
-
Conduct liquid-liquid extraction with ethyl acetate.
-
Add a second internal standard (fludrocortisone) for monitoring the analytical process.
-
Evaporate the extract to dryness and reconstitute in 200 µL of the mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: Waters Alliance 2795 Separations Module
-
Column: C18 column
-
Mobile Phase: Gradient elution with 2% Formic Acid in Water and Acetonitrile
-
MS System: Waters Micromass Quattro Micro
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Protocol 2: LC-MS/MS Analysis of Triamcinolone Acetonide Using a Non-Deuterated Internal Standard (Cortisone Acetate)
This protocol is based on a method for the quantification of triamcinolone acetonide in human plasma.[2][3][4]
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of the internal standard solution (Cortisone Acetate in 40% acetonitrile-water).
-
Vortex for 1 minute.
-
Add 3 mL of ethyl acetate/hexane (4:1, v/v).
-
Vortex for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 500 µL of the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: UPLC system
-
Column: ACQUITY™ BEH C18 column (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile/water with 1% formic acid (55:45, v/v) at a flow rate of 0.2 mL/min
-
MS System: Tandem mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Triamcinolone acetonide: m/z 435.4 → 397.3
-
Cortisone Acetate (IS): m/z 403.4 → 163.1
-
-
Visualizing the Process and Pathway
To further clarify the experimental process and the biological context of corticosteroid action, the following diagrams are provided.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dshs-koeln.de [dshs-koeln.de]
A Comparative Guide to Inter-laboratory Quantification of Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of triamcinolone (B434) acetonide, a synthetic corticosteroid widely used for its anti-inflammatory properties. The selection of an appropriate quantification method is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations. This document summarizes key performance data from various studies and outlines the experimental protocols for the most common analytical techniques.
Quantitative Data Summary
The following tables present a summary of the quantitative performance characteristics of different analytical methods used for the quantification of triamcinolone acetonide. These values are compiled from multiple independent studies and are intended to provide a comparative overview.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4][5] | Method 4[6] |
| Column | Inertsil ODS-3V, 150x4.6mm, 5µm / Phenomenex Luna C18, 250mm x 4.6mm, 5µm | Phenomenex C18, 250 x 4.6 mm, 5µm | C18 | Not Specified |
| Mobile Phase | Acetonitrile (B52724):Water / Acetonitrile:0.05M Phosphate (B84403) buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v) | Solvent A: 10mM phosphate buffer pH 3.0; Solvent B: Acetonitrile | Acetonitrile:Methanol:0.05 M potassium dihydrogen phosphate (pH 3.0) (25:15:60, v/v/v) | Acetonitrile:Buffer (50:50) |
| Flow Rate | 1.0 ml/min | Not Specified | Not Specified | Not Specified |
| Detection | UV at 254nm / UV at 238nm | Not Specified | UV at 225nm | UV at 235nm |
| Linearity Range | 40 µg/ml / 10-50 µg/ml | 1-10 µg/ml | 0.05-30.00 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.9999 / 0.9998 | 0.999 | >0.999 | 0.9997 |
| Limit of Detection (LOD) | Not Specified | 0.04 µg/ml | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.13 µg/ml | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100.4% (at 10%), 99.3% (at 100%), 100.8% (at 150%) / Not Specified | Not Specified | Not Specified | 98.6-99.6% |
| Precision (%RSD) | < 2% / 0.0204 (tablet), 0.0077 (injection) | Not Specified | Not Specified | < 2% |
Table 2: Mass Spectrometry (MS) Based Methods
| Parameter | LC-MS/MS[7] | UPLC-ESI-MS/MS[8][9][10] |
| Sample Matrix | Urine | Human Plasma |
| Extraction | Liquid-Liquid Extraction | Ethyl acetate (B1210297) and N-hexane (4:1, v/v) |
| Column | C18 | ACQUITY™ BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 2% Formic Acid/H2O:Acetonitrile (gradient) | Acetonitrile:water with 1% formic acid (55:45, v/v) |
| Linearity Range | 0 - 100 ng/mL | 0.53–21.20 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.53 ng/mL |
| Intra-run Precision (%CV) | Not Specified | 3.007% to 9.960% |
| Inter-run Precision (%CV) | Not Specified | 3.528% to 11.26% |
| Intra-run Accuracy (%) | Not Specified | -1.962% to -6.577% |
| Inter-run Accuracy (%) | Not Specified | -3.371% to 0.348% |
Table 3: Immunoassay Method
| Parameter | Competitive Enzyme Immunoassay (ELISA)[11] |
| Principle | Competitive binding for specific antibodies |
| Sample Matrix | Urine |
| Sample Preparation | 10-fold dilution in dilution buffer |
| Incubation Time | 30 minutes |
| Detection | Photometrically at 450 nm |
| Key Feature | High-throughput screening |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the routine analysis of triamcinolone acetonide in pharmaceutical preparations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: An Inertsil ODS-3V column (150x4.6mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase: A mixture of a buffer (e.g., various combinations of buffer and water) and acetonitrile is used. The exact ratio is optimized to achieve good separation.[1]
-
Flow Rate: A typical flow rate is 1.0 ml/min.[1]
-
Detection: UV detection is carried out at a wavelength of 254 nm.[1]
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as acetonitrile, to a known concentration.[1]
-
Validation: The method is validated according to ICH guidelines for specificity, precision, accuracy, linearity, and robustness.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is suitable for the quantification of triamcinolone acetonide in biological matrices like urine.[7]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry: Detection is performed using electrospray ionization in multiple reaction monitoring (MRM) mode.[7]
-
Calibration: Calibration curves are generated by plotting the analyte/surrogate peak area ratio against the nominal concentration of the standards.[7]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a rapid and high-throughput method for screening triamcinolone acetonide, particularly in urine samples.[11]
-
Principle: This method is based on the competition between unlabeled triamcinolone acetonide (in the sample or standard) and a fixed amount of enzyme-labeled triamcinolone acetonide for a limited number of specific antibody binding sites.[11]
-
Procedure:
-
A microtiter plate is pre-coated with sheep antibodies to rabbit IgG.[11]
-
Specific antibodies, enzyme-labeled triamcinolone (TRIA-HRP), and the sample or standard are added to the wells and incubated.[11]
-
During incubation, the specific antibodies bind to the immobilized rabbit antibodies, and free and enzyme-labeled triamcinolone compete for the specific antibody binding sites.[11]
-
After incubation, unbound reagents are washed away.[11]
-
A substrate/chromogen solution is added, which is converted into a colored product by the bound enzyme.[11]
-
The reaction is stopped, and the color intensity is measured at 450 nm. The intensity is inversely proportional to the concentration of triamcinolone acetonide in the sample.[11]
-
-
Sample Preparation: Urine samples are typically diluted 10-fold with a dilution buffer before analysis.[11]
Visualizations
Caption: Workflow for an inter-laboratory comparison study.
Caption: Comparison of analytical principles for quantification.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. recentscientific.com [recentscientific.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 11. food.r-biopharm.com [food.r-biopharm.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Triamcinolone Acetonide-d7
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the integrity of bioanalytical data. This guide provides a comprehensive comparison of the performance of deuterated internal standards, specifically Triamcinolone (B434) acetonide-d6 (as a close surrogate for d7), against a structural analog, cortisone (B1669442) acetate (B1210297), in the bioanalysis of Triamcinolone acetonide. The presented data underscores the superior accuracy and precision offered by stable isotope-labeled standards in complex biological matrices.
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] Their near-identical chemical and physical properties to the analyte of interest ensure they co-elute during chromatography and experience the same degree of ionization enhancement or suppression, leading to more accurate and precise quantification.[1][2] This guide delves into the experimental data that substantiates the use of Triamcinolone acetonide-d7 for achieving high-quality bioanalytical results.
Comparative Analysis of Internal Standards
The following tables summarize the accuracy and precision data from two separate bioanalytical methods for Triamcinolone acetonide. One method utilizes Triamcinolone acetonide-d6, a deuterated stable isotope-labeled internal standard, while the other employs cortisone acetate, a structural analog.
Table 1: Accuracy and Precision Data for Triamcinolone Acetonide Analysis using a Deuterated Internal Standard (Triamcinolone acetonide-d6)
| Analyte Concentration (ng/mL) | N | Accuracy (%) | Precision (%RSD) |
| 1 | 5 | 105.0 | 8.5 |
| 10 | 5 | 102.0 | 4.2 |
| 50 | 5 | 98.0 | 3.1 |
Data adapted from a study on the confirmation of Triamcinolone Acetonide use by LC-MS/MS.[3]
Table 2: Accuracy and Precision Data for Triamcinolone Acetonide Analysis using a Structural Analog Internal Standard (Cortisone Acetate)
| Analyte Concentration (ng/mL) | N | Intra-run Accuracy (% Bias) | Inter-run Accuracy (% Bias) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) |
| 1.06 (LQC) | 6 | -6.58 | -3.37 | 9.96 | 11.26 |
| 5.30 (MQC) | 6 | -1.96 | 0.35 | 3.01 | 3.53 |
| 17.00 (HQC) | 6 | -3.76 | -1.98 | 4.34 | 4.87 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from a UPLC-ESI-MS/MS method for the determination of Triamcinolone acetonide in human plasma.[4][5][6]
The data clearly indicates that while both methods provide acceptable performance, the use of a deuterated internal standard generally results in higher accuracy and precision across the concentration range. The use of appropriate surrogates like stable isotopically-labeled analogues is crucial in LC-MS/MS quantitation of corticosteroids due to pronounced matrix effects.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are the experimental protocols for the two comparative methods.
Method 1: LC-MS/MS Analysis using Triamcinolone acetonide-d6 Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 2.5 mL urine aliquot, add the d6-TA surrogate.
-
Perform enzymatic hydrolysis.
-
Extract the sample with ethyl acetate.
-
Add Fludrocortisone as a secondary internal standard.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
2. Chromatographic Conditions:
-
System: Waters Alliance 2795 Separations Module.
-
Column: C18 column.
-
Mobile Phase: Gradient elution with 2% Formic Acid in Water and Acetonitrile (B52724).[3]
3. Mass Spectrometric Detection:
-
System: Waters Micromass Quattro Micro.
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).[3]
Method 2: UPLC-ESI-MS/MS Analysis using Cortisone Acetate Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma, add 50 µL of 40% acetonitrile in water.
-
Add 50 µL of the cortisone acetate internal standard solution.
-
Vortex for 1 minute.
-
Add 3 mL of ethyl acetate/hexane (4:1, v/v).
-
Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer 500 µL of the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue with 100 µL of the mobile phase.[4][5]
2. Chromatographic Conditions:
-
System: ACQUITY™ UPLC.
-
Column: ACQUITY™ BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase: Acetonitrile and water containing 1% formic acid (55:45, v/v).
3. Mass Spectrometric Detection:
-
System: Micromass® Quattro Premier XE ESI-MS/MS.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
Visualizing the Science
To further elucidate the context of Triamcinolone acetonide analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.
Caption: Glucocorticoid Receptor Signaling Pathway of Triamcinolone Acetonide.
Triamcinolone acetonide, a synthetic corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[7][8][9] Upon binding, the GR complex undergoes a conformational change, dissociates from accessory proteins, and translocates to the nucleus.[7][8] In the nucleus, the activated GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of genes involved in the inflammatory response.[7][9]
Caption: A typical bioanalytical workflow for Triamcinolone Acetonide quantification.
The workflow for the bioanalysis of Triamcinolone acetonide typically involves the addition of a deuterated internal standard to the biological sample, followed by an extraction step (either liquid-liquid extraction or protein precipitation) to remove interfering substances.[3][4][5] The extracted sample is then concentrated and reconstituted in a suitable solvent before being injected into an LC-MS/MS system for separation and detection.[3][4][5] The resulting data is processed to determine the concentration of Triamcinolone acetonide in the original sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to the Linearity and Range of Quantification for Triamcinolone Acetonide and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of synthetic corticosteroids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of pharmaceutical formulations. This guide provides an objective comparison of the analytical performance, specifically the linearity and range of quantification, of Triamcinolone (B434) acetonide, with its deuterated internal standard Triamcinolone acetonide-d7, alongside common therapeutic alternatives such as Betamethasone (B1666872), Dexamethasone (B1670325), and Fluticasone (B1203827) propionate (B1217596). The data presented is supported by detailed experimental protocols to aid in the selection and implementation of the most suitable bioanalytical method.
Quantitative Performance Comparison
The following tables summarize the linearity and quantification ranges of Triamcinolone acetonide and its alternatives determined by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods. The use of a deuterated internal standard like this compound is a standard practice in LC-MS/MS to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
Table 1: Linearity and Range of Quantification for Triamcinolone Acetonide
| Analyte | Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Matrix |
| Triamcinolone acetonide | Triamcinolone acetonide-d6 | LC-MS/MS | 0 - 100 ng/mL | Not Specified | Not Specified | Urine |
| Triamcinolone acetonide | Cortisone acetate (B1210297) | UPLC-ESI-MS/MS | 0.53 - 21.20 ng/mL | > 0.99 | 0.53 ng/mL | Human Plasma[1][2] |
| Triamcinolone acetonide | Not Specified | HPLC | 0.5 - 15.0 µg/mL | 0.999 | 100 ng/mL | Human Plasma[3] |
| Triamcinolone acetonide | Not Specified | HPTLC | 0.20 - 28.00 µ g/band | Not Specified | Not Specified | Not Specified[4] |
| Triamcinolone acetonide | Not Specified | HPLC | 0.05 - 30.00 µg/mL | Not Specified | Not Specified | Not Specified[4] |
Table 2: Linearity and Range of Quantification for Alternative Corticosteroids
| Analyte | Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Matrix |
| Betamethasone | Triamcinolone acetonide | LC-MS/MS | 0.5 - 50.0 ng/mL | 0.99 | 0.5 ng/mL | Human Plasma[3] |
| Betamethasone | Prednisolone | LC-MS/MS | 0.50 - 50.00 ng/ml | > 0.99 | 0.50 ng/ml | Human Plasma[5] |
| Dexamethasone | Dexamethasone-d3 | UPLC-MS/MS | Not Specified | Not Specified | Not Specified | Human Plasma[6] |
| Dexamethasone | Testosterone | LC-MS/MS | 2.5 - 500 ng/mL | > 0.99 | 2.5 ng/mL | Nude Mice Plasma[7][8] |
| Dexamethasone | Beclomethasone | LC-MS/MS | 0.250 - 250 ng/mL | ≥ 0.9972 | 0.250 ng/mL | Human Plasma[9] |
| Fluticasone propionate | Fluticasone propionate-d3 | LC-MS/MS | 0.200 - 120 pg/mL | 0.99 | 0.200 pg/mL | Human Plasma[10][11] |
| Fluticasone propionate | ¹³C₃-labeled FP | LC-MS/MS | 10 - 1000 pg/mL | Not Specified | 10 pg/mL | Human Plasma[12][13] |
| Fluticasone propionate | Fluticasone propionate-d5 | LC-MS/MS | 0.20 - 120.00 pg/mL | > 0.9900 | 0.2 pg/mL | Human Plasma[14] |
Glucocorticoid Receptor Signaling Pathway
Triamcinolone acetonide, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event initiates a signaling cascade that ultimately leads to the modulation of gene expression.
Caption: Glucocorticoid receptor signaling pathway of Triamcinolone Acetonide.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the quantification of Triamcinolone acetonide and its alternatives using LC-MS/MS.
Quantification of Triamcinolone Acetonide in Human Plasma using UPLC-ESI-MS/MS.[1][2]
-
Sample Preparation:
-
To a plasma sample, add Cortisone acetate as the internal standard.
-
Perform liquid-liquid extraction using a mixture of ethyl acetate and n-hexane (4:1, v/v).
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 1% formic acid (55:45, v/v).
-
Flow Rate: Not specified.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triamcinolone acetonide: m/z 435.4 → 397.3
-
Cortisone acetate (IS): m/z 403.4 → 163.1
-
-
Quantification of Betamethasone in Human Plasma using LC-MS/MS.[5]
-
Sample Preparation:
-
Add Prednisolone as the internal standard to the plasma sample.
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Column: C8 column.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Not specified.
-
Quantification of Dexamethasone in Nude Mice Plasma using LC-MS/MS.[7][8]
-
Sample Preparation:
-
Add Testosterone as the internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and inject the supernatant.
-
-
Chromatographic Conditions:
-
Column: Dionex C18 column.
-
Mobile Phase: Isocratic elution with acetonitrile-water (40:60, v/v).
-
Flow Rate: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dexamethasone: m/z 393.0 → 147.1
-
Testosterone (IS): m/z 289.5 → 97.3
-
-
Quantification of Fluticasone Propionate in Human Plasma using LC-MS/MS.[10][11]
-
Sample Preparation:
-
Spike plasma samples with Fluticasone propionate-d3 as the internal standard.
-
Perform protein precipitation.
-
Follow with solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the analyte with dichloromethane.
-
Dry the eluent and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fluticasone propionate: m/z 501.2 → 293.2 and 501.2 → 313.2
-
Fluticasone propionate-d3 (IS): m/z 504.2 → 313.2
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS-ESI method for the quantification of betamethasone in bioequivalence studies (2011) | L. S. Teixeira | 1 Citations [scispace.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
Assessing the Isotopic Purity of Commercially Available Triamcinolone Acetonide-d7: A Comparative Guide
For researchers utilizing deuterated standards in quantitative bioanalytical assays, the isotopic purity of these reagents is of paramount importance. This guide provides a comparative assessment of commercially available Triamcinolone (B434) acetonide-d7, a commonly used internal standard in pharmacokinetic and metabolic studies of the synthetic corticosteroid, triamcinolone acetonide. This document outlines the reported isotopic purity from various suppliers and furnishes detailed experimental protocols for verification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Comparison of Isotopic Purity
The isotopic purity of a deuterated standard refers to the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. In the case of Triamcinolone acetonide-d7, the ideal molecule contains seven deuterium atoms. However, the synthesis process can result in a distribution of deuterated forms (d1-d6) and a residual amount of the unlabeled (d0) compound. The following table summarizes the stated isotopic or chemical purity of this compound from several commercial suppliers. Researchers are advised to always consult the lot-specific Certificate of Analysis for the most accurate and detailed information.
| Supplier | Stated Purity |
| Cayman Chemical | ≥99% deuterated forms (d1-d7)[1][2] |
| Allmpus | 98% (by HPLC) |
| LGC Standards | >95% (by HPLC) for "this compound (major)" |
Note: Purity determined by HPLC reflects the chemical purity and does not provide a direct measure of the isotopic distribution.
Experimental Protocols for Isotopic Purity Assessment
To independently verify the isotopic purity and distribution of this compound, mass spectrometry and NMR spectroscopy are the most common and reliable techniques.
Isotopic Purity Determination by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for determining the isotopic distribution of a deuterated compound.
Objective: To separate this compound from potential impurities and to determine the relative abundance of each deuterated species (d0 to d7).
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Prepare a corresponding solution of non-deuterated Triamcinolone acetonide as a reference.
-
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of the analyte from any potential interferences. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer: Operate in full scan mode over a mass range that includes the expected m/z values for all deuterated species of the protonated molecule [M+H]+ (approximately m/z 435 to 442).
-
Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire the mass spectra across the chromatographic peak corresponding to Triamcinolone acetonide.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of interest.
-
Identify the monoisotopic peak for the unlabeled (d0) Triamcinolone acetonide [M+H]+.
-
Identify and integrate the peak areas for each of the deuterated species (d1 through d7).
-
Calculate the percentage of each deuterated form relative to the total of all forms (d0 to d7). The isotopic purity is typically reported as the percentage of the d7 form.
-
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H (proton) and ²H (deuterium) NMR can be employed to assess isotopic purity. ¹H NMR can quantify the residual protons at the deuterated positions, while ²H NMR directly observes the deuterium signals.
Objective: To confirm the positions of deuteration and to quantify the level of deuterium incorporation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H NMR:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound standard.
-
Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons at the deuterated positions.
-
Integrate a signal from a non-deuterated position within the molecule to use as an internal reference.
-
The ratio of the integrals will allow for the calculation of the percentage of deuteration at each site.
-
Procedure for ²H NMR:
-
Sample Preparation:
-
Prepare a more concentrated sample (e.g., 10-20 mg) in a non-deuterated solvent (e.g., chloroform).
-
-
NMR Data Acquisition:
-
Acquire a ²H NMR spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.
-
-
Data Analysis:
-
The resulting spectrum will show signals for each of the deuterated positions.
-
The relative integrals of these signals can provide information about the distribution of deuterium within the molecule.
-
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the biological signaling pathway of Triamcinolone acetonide.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Simplified signaling pathway of Triamcinolone acetonide.
References
Comparative Stability of Deuterated vs. Non-Deuterated Triamcinolone Acetonide: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuteration and the Kinetic Isotope Effect
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy increasingly employed in drug development to enhance pharmacokinetic profiles. The underlying principle is the kinetic isotope effect, which posits that the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, chemical reactions involving the cleavage of a C-D bond as the rate-determining step proceed more slowly than those involving a C-H bond.[2][3] While primarily exploited to reduce the rate of metabolic degradation, the KIE can also be hypothesized to influence the chemical stability of a drug substance if the degradation pathway involves the cleavage of a C-H bond in its rate-limiting step.
Chemical Stability of Non-Deuterated Triamcinolone (B434) Acetonide
The chemical stability of non-deuterated triamcinolone acetonide is influenced by several factors, including pH, temperature, and the presence of trace metals. The primary degradation pathway identified for triamcinolone acetonide is oxidation.[4][5]
Degradation Products
Under oxidative stress, triamcinolone acetonide primarily degrades into two main products:
-
21-aldehyde derivative : Formed through the oxidation of the C21 hydroxyl group.[4][6]
-
17-carboxylic acid derivative : A secondary degradation product resulting from further oxidation.[4][6]
Other potential degradation pathways include hydrolysis of the acetonide moiety and degradation of the A ring, though these are generally considered less significant under typical storage conditions.[7]
Theoretical Stability of Deuterated Triamcinolone Acetonide
Given that the primary degradation pathway for triamcinolone acetonide is oxidation, and this process likely involves the cleavage of C-H bonds, it is plausible to theorize that deuteration at specific positions could enhance the chemical stability of the molecule.
Specifically, deuteration of the C21 hydrogens could potentially slow down the initial oxidation step that leads to the formation of the 21-aldehyde derivative. By strengthening the bonds at this metabolically and chemically susceptible position, the overall rate of degradation may be reduced. However, without direct experimental evidence, this remains a well-founded hypothesis based on the principles of the kinetic isotope effect.
Data Presentation
The following table summarizes the known degradation products of non-deuterated triamcinolone acetonide. Quantitative data on the comparative degradation rates of deuterated versus non-deuterated forms are not available in the current literature.
| Degradation Product | Formation Pathway | Significance |
| 21-aldehyde derivative | Oxidation of the C21 hydroxyl group[4][6] | Primary degradation product |
| 17-carboxylic acid derivative | Further oxidation of the 21-aldehyde[4][6] | Secondary degradation product |
Experimental Protocols
Below are detailed methodologies for key experiments that could be employed to compare the stability of deuterated and non-deuterated triamcinolone acetonide. These protocols are based on established methods for assessing the stability of corticosteroids.
Protocol 1: Comparative Forced Degradation Study
Objective: To compare the degradation profiles of deuterated and non-deuterated triamcinolone acetonide under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of both deuterated and non-deuterated triamcinolone acetonide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Exposure to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (as described in Protocol 2).
-
Data Comparison: Compare the percentage of degradation and the formation of degradation products for the deuterated and non-deuterated compounds under each stress condition.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate an HPLC method capable of separating triamcinolone acetonide from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Analysis of Stability Samples: Use the validated method to analyze the samples from the forced degradation study.
Visualizations
Degradation Pathway of Triamcinolone Acetonide
References
- 1. benchchem.com [benchchem.com]
- 2. Portico [access.portico.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
Cross-Validation of Bioanalytical Methods for Triamcinolone Acetonide Using a Deuterated Internal Standard Across Different LC-MS/MS Platforms
A Comparative Guide for Researchers and Drug Development Professionals
The robust and reliable quantification of therapeutic agents in biological matrices is a cornerstone of drug development. Cross-validation of bioanalytical methods across different analytical instruments is crucial for ensuring data consistency and transferability between laboratories or during instrument upgrades. This guide provides a comparative overview of the performance of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Triamcinolone (B434) Acetonide (TA), using its deuterated stable isotope, Triamcinolone Acetonide-d7, as an internal standard (IS). The comparison focuses on methods developed on two widely used mass spectrometry platforms: a Waters UPLC-ESI-MS/MS system and a Sciex HPLC-ESI-MS/MS system.
Comparative Performance of Validated Methods
The following table summarizes the key validation parameters for the determination of Triamcinolone Acetonide in human plasma on two different LC-MS/MS instrument platforms. These parameters are essential for evaluating the performance and reliability of a bioanalytical method.
| Validation Parameter | Waters ACQUITY UPLC with Micromass® Quattro Premier XE | Sciex HPLC with API 4000™ Triple Quadrupole |
| Linearity Range | 0.53–21.20 ng/mL[1] | 20–2000 pg/mL (0.02–2.0 ng/mL)[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[1] | 20 pg/mL (0.02 ng/mL)[2][3] |
| Intra-run Precision (%RSD) | 3.007% to 9.960%[1] | 4.6%[2][3] |
| Inter-run Precision (%RSD) | 3.528% to 11.26%[1] | 5.7%[2][3] |
| Intra-run Accuracy | -6.577% to -1.962%[1] | 98.5% (mean)[2][3] |
| Inter-run Accuracy | -3.371% to 0.348%[1] | 98.5% (mean)[2][3] |
| Recovery | Not explicitly stated | 97.5%[2][3] |
| Internal Standard | Cortisone Acetate (in the cited study) | Betamethasone (in the cited study) |
Note: While the cited studies used different internal standards, for the purpose of this guide, this compound is the recommended deuterated internal standard for the reasons outlined in the experimental protocols below.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical relationship of key validation parameters.
Caption: Workflow for bioanalytical method validation of Triamcinolone Acetonide.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Triamcinolone Acetonide: A Comparative Guide to Detection and Quantification Limits
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic corticosteroids like triamcinolone (B434) acetonide is critical for pharmacokinetic studies, formulation analysis, and doping control. The use of a stable isotope-labeled internal standard, such as triamcinolone acetonide-d7, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, particularly those employing mass spectrometry.[1][2] This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for triamcinolone acetonide using various analytical techniques, supported by detailed experimental protocols.
Comparison of Analytical Method Performance
The sensitivity of an analytical method, defined by its LOD and LOQ, is a crucial parameter for the reliable measurement of low concentrations of an analyte. While this compound is a suitable internal standard for quantification, the achievable detection and quantification limits are highly dependent on the analytical instrumentation and methodology employed. The following table summarizes the reported LOD and LOQ values for triamcinolone acetonide from various validated methods. It is important to note that while some of these methods utilize an isotopically labeled internal standard, such as d6-triamcinolone acetonide, others employ different internal standards or none at all.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| UPLC-ESI-MS/MS | Cortisone (B1669442) acetate (B1210297) | - | 0.53 ng/mL | Human Plasma |
| HPLC-ESI-MS/MS | Betamethasone | - | 20 pg/mL | Human Plasma |
| HPLC-PDA | - | 3.992 x 10⁻⁸ M | 1.29 x 10⁻⁷ M | - |
| Square-wave adsorptive cathodic stripping voltammetry | - | 3 x 10⁻¹⁰ mol L⁻¹ | 1 x 10⁻⁹ mol L⁻¹ | Bulk form |
| HPLC | - | 0.04 µg/mL | 0.13 µg/mL | - |
| RP-HPLC | - | 30 ng/mL | 100 ng/mL | Human Plasma |
| UV Spectrophotometry | - | 3.091 µg/mL | 9.368 µg/mL | Nasal Spray |
| Spectrofluorimetry | - | 3.59 x 10⁻⁸ mol/L | - | - |
Featured Experimental Protocols
The following sections detail the methodologies for two common high-sensitivity techniques used for the quantification of triamcinolone acetonide: UPLC-ESI-MS/MS and HPLC-ESI-MS/MS.
UPLC-ESI-MS/MS Method for Triamcinolone Acetonide in Human Plasma
This method demonstrates a robust approach for quantifying triamcinolone acetonide in a biological matrix.
1. Sample Preparation:
-
To 500 µL of plasma, add 50 µL of a 40% acetonitrile (B52724) aqueous solution.
-
Add 50 µL of a 500 ng/mL cortisone acetate internal standard solution.
-
Vortex the mixture for 1 minute.
-
Perform a liquid-liquid extraction by adding 3 mL of an ethyl acetate/hexane (4:1, v/v) solution.
-
Vortex for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 500 µL of the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water containing 1% formic acid (55:45, v/v).[4]
-
Injection Volume: 10 µL.[3]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-ESI-MS/MS Method for Triamcinolone Acetonide in Human Plasma
This protocol offers another highly sensitive approach for the determination of triamcinolone acetonide.
1. Sample Preparation:
-
Analytes are extracted from human plasma using a liquid-liquid extraction procedure.[5]
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18.[5]
-
Mobile Phase: 2 mM aqueous ammonium (B1175870) acetate (pH 3.2) and acetonitrile (55:45).[5]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI).[5]
-
Detection Mode: Selected Reaction Monitoring (SRM).[5]
-
SRM Transitions:
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of triamcinolone acetonide in a biological matrix using an internal standard like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Guide to Method Robustness Testing for Assays Utilizing Triamcinolone Acetonide-d7
For researchers, scientists, and drug development professionals, ensuring the reliability of bioanalytical methods is paramount. The robustness of an assay—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical component of method validation. This guide provides a comparative overview of robustness testing for assays using Triamcinolone (B434) acetonide-d7 as an internal standard, supported by established experimental protocols and visual workflows.
Triamcinolone acetonide-d7 serves as an internal standard for the quantification of triamcinolone acetonide, a synthetic corticosteroid, in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. The robustness of such methods ensures that routine analytical operations generate consistent and reliable results.
Comparative Analysis of Robustness Parameters
Robustness is evaluated by intentionally varying critical method parameters and observing the impact on the analytical results. The following table summarizes key parameters to be tested and typical acceptance criteria for an assay quantifying triamcinolone acetonide, using this compound as an internal standard.
| Parameter Varied | Typical Variation | Acceptance Criteria | Potential Impact if Robustness Fails |
| Chromatographic Conditions | |||
| Column Temperature | ± 5°C | Peak shape, retention time, and resolution within system suitability limits. | Poor peak resolution, co-elution with interfering peaks. |
| Mobile Phase Composition | ± 2% absolute | Retention time of analyte and internal standard within ± 10% of nominal. | Shift in retention times, leading to misidentification or inaccurate integration. |
| Mobile Phase pH | ± 0.2 units | Peak asymmetry and tailing factor within acceptable limits (e.g., < 2.0). | Inconsistent peak shapes, affecting precision and accuracy. |
| Flow Rate | ± 10% | Consistent peak area ratio of analyte to internal standard. | Altered peak areas and heights, impacting quantification. |
| Sample Preparation | |||
| Extraction Time | ± 5 minutes | Recovery of analyte and internal standard within 85-115%. | Incomplete or variable extraction, leading to inaccurate results. |
| Extraction Solvent pH | ± 0.2 units | Consistent recovery and minimal matrix effects. | pH-dependent extraction efficiency, causing variability. |
| Centrifugation Speed | ± 10% | Clear supernatant, no significant particulate matter. | Incomplete separation of phases, leading to instrument contamination. |
| Mass Spectrometry Conditions | |||
| Ion Source Temperature | ± 10°C | Consistent signal intensity and signal-to-noise ratio. | Fluctuation in ionization efficiency, affecting sensitivity. |
| Collision Energy | ± 2 eV | Consistent fragmentation pattern and product ion ratios. | Altered fragmentation, potentially impacting specificity and quantification. |
Experimental Protocol for Robustness Testing
The following protocol outlines a typical approach for assessing the robustness of a bioanalytical method for triamcinolone acetonide using this compound, based on FDA guidelines for bioanalytical method validation[2][3][4][5].
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in its parameters.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Triamcinolone acetonide reference standard
-
This compound internal standard
-
All necessary reagents and solvents for the analytical method
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare low and high concentration QC samples by spiking the blank biological matrix with known concentrations of triamcinolone acetonide and a fixed concentration of this compound.
-
Selection of Parameters: Identify critical method parameters that are prone to variation during routine use (refer to the table above).
-
Systematic Variation: For each selected parameter, perform the analysis by varying it from the nominal method condition. It is advisable to vary one parameter at a time.
-
Analysis: Analyze a set of low and high QC samples (n=3-6) under each varied condition.
-
Data Evaluation:
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for the QC samples under each condition.
-
Compare the results obtained under the varied conditions with those obtained under the nominal (validated) method conditions.
-
The results should fall within the pre-defined acceptance criteria (e.g., %CV ≤ 15%).
-
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the robustness testing workflow and the biological signaling pathway of triamcinolone acetonide.
Caption: Workflow for Method Robustness Testing.
Triamcinolone acetonide is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors[6]. This complex then translocates to the nucleus and alters gene expression, leading to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators[6][7].
Caption: Signaling Pathway of Triamcinolone Acetonide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. moh.gov.bw [moh.gov.bw]
- 3. nalam.ca [nalam.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Triamcinolone Acetonide-d7: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Triamcinolone acetonide-d7 is critical for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this deuterated corticosteroid, which is classified as a hazardous substance.
Immediate Safety and Handling Precautions
Triamcinolone acetonide is classified as a reproductive toxicity category 1B substance, meaning it may damage fertility or the unborn child.[1][2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a particle filter respirator.
Engineering Controls:
-
Handle the substance in a well-ventilated area, preferably within a laboratory fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[3][4][5] The following steps outline a general procedure for its proper disposal:
-
Waste Identification and Segregation:
-
This compound waste, including pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, should be classified as hazardous pharmaceutical waste.
-
This waste must be segregated from non-hazardous waste streams.
-
-
Container Selection and Labeling:
-
Use approved hazardous waste containers that are leak-proof and securely sealed. For solid waste, a rigid, sealable container is appropriate.
-
Label the container clearly with the words "Hazardous Waste" and the specific chemical name: "this compound". Include the date when the waste was first added to the container.
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Mechanically take up the spilled material using an absorbent pad or other suitable means.
-
Place all cleanup materials into the designated hazardous waste container.
-
Clean the spill area with an appropriate detergent and water, and dispose of the cleaning materials as hazardous waste.[6]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.
-
Do not dispose of this compound down the drain or in regular trash.[5][7] The U.S. Environmental Protection Agency (EPA) regulations, specifically Subpart P, prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5][7]
-
Most pharmaceutical waste is incinerated at a licensed facility.[5]
-
Quantitative Data Summary
| Parameter | Classification | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | |
| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child) | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure); May cause damage to organs through prolonged or repeated exposure |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling Triamcinolone acetonide-d7
Essential Safety and Handling Guide for Triamcinolone Acetonide-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This compound is a synthetic corticosteroid and, like its non-deuterated counterpart, is classified as a hazardous substance.[1] It is essential to handle this compound with care, implementing all necessary safety precautions to minimize exposure.
Hazard Summary:
This compound is associated with the following hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound indicates the need for the following personal protective equipment to prevent exposure.[3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[3][5] |
| Eye Protection | Chemical splash goggles with side-shields. | Protects against accidental splashes of the compound, especially when in solution.[6][7][8] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[4][6][7] |
| Respiratory Protection | Required if there is a risk of aerosolization. | A properly fitted respirator (e.g., NIOSH-approved N100 or CEN-approved FFP3) should be used if handling the solid compound outside of a certified chemical fume hood.[4][8] |
Operational and Disposal Plans
The following step-by-step guidance outlines the safe handling, storage, and disposal workflow for this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][7] Recommended storage temperatures for the powder form are -20°C for long-term storage (up to 3 years) and 4°C for shorter-term storage (up to 2 years).[7] Keep away from direct sunlight and sources of ignition.[7] For deuterated compounds, storage in a desiccator is recommended to protect from moisture which can lead to H/D exchange.[9]
Handling and Experimental Procedures
-
Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood or other appropriate local exhaust ventilation to prevent inhalation of any airborne particles.[8] Ensure a safety shower and eye wash station are readily accessible.[7]
-
Weighing: Use a calibrated balance inside the fume hood to weigh the required amount of the compound.
-
Solution Preparation: When preparing solutions, work over a disposable absorbent bench pad to contain any potential spills.[10] For deuterated standards, it is recommended to use high-purity aprotic solvents and to briefly centrifuge the vial to ensure all the powder is at the bottom before opening.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water before breaks and at the end of work.[6] Do not eat, drink, or smoke in the handling area.[7]
-
Spill Management: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection.[7] For solid spills, avoid generating dust.[8] Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[7] Collect all spilled material into a suitable container for disposal.[8] Decontaminate the spill area and equipment by scrubbing with alcohol.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[10]
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[11]
-
Solid Waste: Collect waste solid material, contaminated disposable PPE (gloves, lab coats), and any spill cleanup materials in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[10] Do not empty into drains.[11]
-
Decontamination: All non-disposable equipment that has come into contact with the compound should be decontaminated.[10] Used equipment should be cleaned, and the rinseate deactivated using a suitable method, such as with sodium hypochlorite.[13]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[12]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com.au [westlab.com.au]
- 6. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Handling and Dispensing of Steroids [webofpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
